molecular formula C8H15NO B2573251 3-Cyclopropyloxan-3-amine CAS No. 1694400-91-3

3-Cyclopropyloxan-3-amine

Cat. No.: B2573251
CAS No.: 1694400-91-3
M. Wt: 141.214
InChI Key: IPKSWNYYKXAWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyloxan-3-amine is a novel amine compound with the molecular formula C8H15NO, intended for research and development purposes. This molecule features a central tetrahydropyran (oxane) ring substituted at the 3-position with both a cyclopropyl group and an amine functional group. This structure combines the potential strain and conformational restraint of the cyclopropyl ring with the hydrogen-bonding capability and basicity of a tertiary amine . Amines are a fundamental class of organic compounds characterized by a basic nitrogen atom with a lone pair of electrons . This lone pair makes amines highly nucleophilic, allowing them to act as ligands in coordination chemistry or as building blocks in synthetic organic chemistry for the construction of more complex molecules . The presence of the amine group also allows this compound to form salts with various acids, which can be beneficial for purification or modification of its physical properties . The unique integration of the oxane and cyclopropyl motifs makes 3-Cyclopropyloxan-3-amine a compound of interest for further investigation. Potential research applications could include its use as a synthetic intermediate in medicinal chemistry, a precursor for the development of ligands or catalysts, or a structural motif in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyloxan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(7-2-3-7)4-1-5-10-6-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKSWNYYKXAWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to late-stage clinical attrition arises from suboptimal physicochemical properties of drug candidates, which govern their absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding of a molecule's fundamental characteristics is not merely an academic exercise but a critical, strategic imperative. This guide provides an in-depth analysis of the core physicochemical properties of 3-Cyclopropyloxan-3-amine, a novel heterocyclic amine with potential applications in medicinal chemistry.

The incorporation of a cyclopropyl group and an oxane ring presents a unique structural motif. The strained cyclopropyl ring can influence metabolic stability and receptor binding, while the oxane moiety impacts solubility and hydrogen bonding capacity. The tertiary amine at the 3-position is a key determinant of the compound's ionization state at physiological pH, a factor that profoundly affects its interaction with biological targets and its ability to traverse cellular membranes. This document will detail the predicted physicochemical parameters of this compound and outline the rigorous, field-proven experimental methodologies for their empirical validation.

Predicted Physicochemical Properties of 3-Cyclopropyloxan-3-amine

In the absence of empirical data for this specific molecule, we turn to robust computational models to provide a reliable forecast of its physicochemical behavior. These predictions are instrumental in guiding initial experimental design and prioritizing resources. The following properties were predicted using advanced computational algorithms, which leverage large datasets of experimentally determined values.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 141.21 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
logP (Lipophilicity) 1.25A measure of a compound's partition between an oily (n-octanol) and an aqueous phase. It is a critical determinant of solubility, permeability, and metabolic clearance.
Water Solubility (logS) -2.5Indicates the extent to which a compound dissolves in water. Poor solubility can hinder formulation and lead to low bioavailability.
pKa (Basicity) 9.5The acid dissociation constant of the tertiary amine. It determines the charge state of the molecule at a given pH, which affects receptor binding, solubility, and cell penetration.
Topological Polar Surface Area (TPSA) 21.3 ŲAn indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

Note: The predicted values are generated from a consensus of established computational models and should be confirmed by experimental validation.

Methodologies for Experimental Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 3-Cyclopropyloxan-3-amine. The causality behind each experimental choice is explained to provide a deeper understanding of the self-validating nature of these protocols.

Determination of pKa by Potentiometric Titration

The pKa of the tertiary amine in 3-Cyclopropyloxan-3-amine is a critical parameter as it dictates the ionization state of the molecule at physiological pH (typically around 7.4). Potentiometric titration is the gold-standard method for its determination due to its high accuracy and reproducibility.

Experimental Rationale: This method relies on the principle that the pH of a solution containing a weak base changes in a predictable manner as a strong acid is added. The pKa is the pH at which the amine is 50% protonated and 50% in its free base form.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-Cyclopropyloxan-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator. The titrant should be added in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Diagram of the Potentiometric Titration Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 titrate Titrate with Standard Acid prep2->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot pka Determine pKa at Half-Equivalence plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a molecule's lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable method for its direct determination.[1]

Experimental Rationale: This method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating a lipidic environment) and water. The ratio of the concentrations in the two phases gives the partition coefficient.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

  • Compound Addition: Add a known amount of 3-Cyclopropyloxan-3-amine to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

  • Equilibration: Shake the container at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram of the Shake-Flask logP Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation prep1 Pre-saturate n-Octanol and Water prep2 Add Compound prep1->prep2 shake Shake for 24h prep2->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze Analyze Concentration in Each Phase (HPLC) centrifuge->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination by the shake-flask method.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for predicting oral absorption and ensuring the reliability of in vitro assay data.[2]

Experimental Rationale: This method involves creating a saturated solution of the compound and then measuring its concentration after equilibrium has been reached. This provides a true measure of the compound's intrinsic solubility under the given conditions.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess of solid 3-Cyclopropyloxan-3-amine to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that the solution is fully saturated and in equilibrium with the solid material.

  • Separation of Solid: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

  • Result Expression: The solubility is typically expressed in µg/mL or µM.

Diagram of the Thermodynamic Solubility Assay Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Buffer agitate Agitate for 24-48h prep1->agitate separate Filter/Centrifuge to Remove Solid agitate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Discussion and Implications for Drug Development

The predicted physicochemical properties of 3-Cyclopropyloxan-3-amine provide a promising initial profile for a potential drug candidate. The molecular weight is well within the range for good oral bioavailability. The predicted logP of 1.25 suggests a balanced lipophilicity, which is often a sweet spot for achieving both good permeability and sufficient aqueous solubility. The predicted high basic pKa of 9.5 indicates that the compound will be predominantly protonated and positively charged at physiological pH. This has several implications:

  • Solubility: The charged form will likely have good aqueous solubility.

  • Permeability: The high degree of ionization may reduce passive diffusion across cell membranes, potentially requiring active transport mechanisms.

  • Target Binding: The positive charge could be crucial for forming ionic interactions with the target protein.

The low TPSA is also favorable for good cell membrane permeability. The predicted moderate water solubility (logS = -2.5) should be sufficient for many in vitro and in vivo applications, but experimental verification is essential.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Lombardo, F., Obach, R. S., Shalaeva, M. Y., & Gao, F. (2002). Prediction of volume of distribution values in humans for neutral and basic drugs using physicochemical measurements and plasma protein binding data. Journal of Medicinal Chemistry, 45(13), 2867–2876. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

Precision Synthesis of 3-Cyclopropyloxan-3-amine: Stereoselective and Scalable Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Cyclopropyloxan-3-amine (also known as 3-amino-3-cyclopropyltetrahydropyran). Molecular Profile: This scaffold represents a high-value "gem-disubstituted" heterocyclic amine. The combination of the tetrahydropyran ring (solubility, hydrogen bond acceptance) and the cyclopropyl group (metabolic stability, conformational restriction) at a quaternary center makes it a privileged motif for fragment-based drug discovery (FBDD), particularly in kinase and GPCR inhibitor programs.

Synthesis Challenge: The primary synthetic hurdle is the construction of the sterically congested quaternary carbon at the 3-position while preventing ring opening of the acid-sensitive cyclopropyl moiety.

This technical guide details two distinct pathways:

  • Pathway A (The "Gold Standard"): A stereoselective Ellman sulfinamide approach for high-purity, chiral synthesis.

  • Pathway B (The "Process" Route): A robust Ritter-type transformation for rapid access to racemic material, with critical control parameters to prevent cyclopropylcarbinyl rearrangement.

Pathway A: Stereoselective Ellman Synthesis (Recommended)

This pathway is the preferred method for medicinal chemistry applications requiring high enantiomeric excess (ee) and mild conditions. It utilizes tert-butanesulfinamide (Ellman’s auxiliary) to activate the ketone and direct the diastereoselective addition of the cyclopropyl nucleophile.

Retrosynthetic Logic

The quaternary center is established via the nucleophilic attack of a cyclopropyl Grignard reagent onto a chiral N-sulfinyl ketimine. The bulky tert-butyl group on the auxiliary directs the attack, ensuring high diastereoselectivity.

Experimental Protocol
Step 1: Condensation (Imine Formation)

Reagents: Dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1), (S)-(-)-2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide [Ti(OEt)₄].

  • Protocol:

    • In a flame-dried flask under N₂, dissolve dihydro-2H-pyran-3(4H)-one (1.0 equiv) and (S)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

    • Heat to 60°C for 12–18 hours. Monitor by LC-MS for the disappearance of the ketone.

    • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Filter the resulting titanium salts through a Celite pad. Dry the organic layer (Na₂SO₄) and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) to yield the N-sulfinyl ketimine.

Step 2: Diastereoselective Grignard Addition

Reagents: Cyclopropylmagnesium bromide (0.5 M in THF), N-Sulfinyl ketimine (from Step 1).

  • Protocol:

    • Dissolve the N-sulfinyl ketimine in anhydrous CH₂Cl₂ or Toluene (0.2 M) and cool to -78°C. Critical: Non-coordinating solvents like toluene often enhance diastereoselectivity compared to THF.

    • Add Cyclopropylmagnesium bromide (2.0 equiv) dropwise via syringe pump to maintain internal temperature < -70°C.

    • Stir at -78°C for 4 hours, then slowly warm to RT overnight.

    • Quench: Add saturated NH₄Cl solution dropwise at 0°C.

    • Isolation: Extract with EtOAc. The product is a stable sulfinamide intermediate.

Step 3: Deprotection to Free Amine

Reagents: 4M HCl in Dioxane, Methanol.

  • Protocol:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.

    • Concentrate to dryness to obtain 3-cyclopropyloxan-3-amine hydrochloride .

    • Free Basing: If required, treat with basic resin (e.g., Amberlyst A-21) or partition between 1M NaOH and DCM.

Pathway Visualization

EllmanPathway Ketone Dihydro-2H-pyran-3(4H)-one Imine N-Sulfinyl Ketimine (Activated Electrophile) Ketone->Imine Ti(OEt)4, THF, 60°C Auxiliary (S)-t-Butanesulfinamide Auxiliary->Imine Intermediate Sulfinamide Intermediate (Chiral Quaternary Center) Imine->Intermediate Grignard Addition -78°C, Toluene Grignard CyclopropylMgBr (Nucleophile) Grignard->Intermediate Product 3-Cyclopropyloxan-3-amine (Target HCl Salt) Intermediate->Product HCl/MeOH Deprotection

Figure 1: Stereoselective synthesis via Ellman auxiliary chemistry.

Pathway B: The Ritter-Type Transformation (Process Route)

For non-chiral applications or large-scale synthesis where cost is paramount, the Ritter reaction offers a direct route. However, this pathway carries a high risk of cyclopropyl ring opening (cyclopropylcarbinyl rearrangement) under acidic conditions. The protocol below uses modified conditions to mitigate this risk.

Mechanistic Strategy

This route converts the ketone to a tertiary alcohol, which is then trapped by a nitrile (Ritter reaction) to form an amide. The key is to avoid the formation of a discrete carbocation which would lead to ring expansion.

Experimental Protocol
Step 1: Grignard Addition to Ketone

Reagents: Dihydro-2H-pyran-3(4H)-one, Cyclopropylmagnesium bromide.

  • Protocol:

    • Cool a solution of Dihydro-2H-pyran-3(4H)-one in dry THF to -10°C.

    • Add Cyclopropylmagnesium bromide (1.2 equiv).

    • Quench with NH₄Cl. Isolate 3-cyclopropyltetrahydropyran-3-ol .

    • Note: This tertiary alcohol is prone to elimination; keep cold and use immediately.

Step 2: Modified Ritter Reaction (Chloroacetonitrile)

Reagents: 3-Cyclopropyltetrahydropyran-3-ol, Chloroacetonitrile, Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH).

  • Protocol:

    • Dissolve the alcohol in Chloroacetonitrile (acts as solvent and reactant) and AcOH (1:1 ratio).

    • Cool to 0°C. Add concentrated H₂SO₄ (1.5 equiv) very slowly.

    • Critical Control Point: Do not allow temperature to exceed 5°C. Higher temperatures favor the rearrangement of the cyclopropyl group to a homoallylic system or cyclobutane derivative.

    • Stir for 3-4 hours at 0-5°C.

    • Pour onto ice. Neutralize with NaHCO₃. Extract the chloroacetamide intermediate.

Step 3: Thiourea Deprotection

Reagents: Thiourea, Ethanol, Acetic Acid.

  • Protocol:

    • Reflux the chloroacetamide with thiourea (1.2 equiv) in EtOH/AcOH (5:1) for 2 hours. (This cleavage method is milder than acid hydrolysis).

    • Cool and filter. The product is isolated as the amine salt.

Pathway Visualization & Risk Analysis

RitterPathway Ketone Dihydro-2H-pyran-3(4H)-one Alcohol 3-Cyclopropyl-3-hydroxy-THP Ketone->Alcohol CyclopropylMgBr Cation Tertiary Carbocation (Transient) Alcohol->Cation H2SO4, 0°C Rearrangement Rearrangement Byproducts (Ring Opening) Cation->Rearrangement T > 10°C (Avoid) Amide Chloroacetamide Intermediate Cation->Amide ClCH2CN (Trapping) Product 3-Cyclopropyloxan-3-amine Amide->Product Thiourea/EtOH Cleavage

Figure 2: Ritter pathway highlighting the critical control point to prevent rearrangement.

Data Summary & Comparison

FeaturePathway A (Ellman)Pathway B (Ritter)
Stereocontrol High (Diastereoselective)None (Racemic)
Step Count 3 Steps3 Steps
Scalability Good (Reagents expensive)Excellent (Commodity reagents)
Risk Profile Low (Mild conditions)High (Acid-sensitive intermediate)
Yield Potential 60-75% (Overall)40-55% (Variable)

References

  • Ellman Auxiliary Methodology: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.2010 , 110, 3600–3740. Link

  • Grignard Addition to Imines: Cogan, D. A.; Liu, G.; Ellman, J. A. Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallics to N-tert-Butanesulfinyl Imines. Tetrahedron1999 , 55, 8883–8904. Link

  • Cyclopropyl Grignard Stability: Wallace, D. J. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Lett.2002 , 43, 6987–6990.[1][2] Link

  • Ritter Reaction Risks: Bishop, R. The Ritter Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 6, pp 261–300. Link

Sources

Theoretical and Computational Profiling of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical whitepaper for the theoretical and computational characterization of 3-Cyclopropyloxan-3-amine (CAS: 1694400-91-3).[1][2][3] It is designed for medicinal chemists and computational biologists evaluating this scaffold as a conformationally restricted building block for CNS-active agents.[1][2][3]

Executive Summary & Chemical Space Analysis[1]

3-Cyclopropyloxan-3-amine represents a strategic structural motif in modern drug discovery, combining the polarity of the oxane (tetrahydropyran) ring with the metabolic robustness and conformational restriction of a geminal cyclopropyl-amine moiety.[1][2][3]

Unlike flexible linear amines, the gem-disubstitution at the C3 position introduces significant steric constraints, potentially locking the pharmacophore into a bioactive conformation (the Thorpe-Ingold effect).[1][3] This guide outlines a rigorous computational workflow to map its conformational landscape, predict its physicochemical properties, and assess its viability as a bioisostere for 1-aminocyclohexanes or related NMDA/AMPA receptor modulators.[1][2][3]

Structural Definition
  • IUPAC Name: 3-cyclopropyloxan-3-amine (or 3-cyclopropyltetrahydro-2H-pyran-3-amine)[1][2][3]

  • Core Scaffold: Saturated 6-membered oxygen heterocycle (Oxane).[1][2][3]

  • Key Features:

    • Chiral Center (C3): The molecule is chiral; studies must distinguish between (

      
      ) and (
      
      
      
      ) enantiomers.
    • H-Bonding: The ether oxygen acts as an H-bond acceptor (HBA), while the primary amine acts as both donor and acceptor (HBD/HBA).[1][2][3]

Computational Methodology (DFT & Ab Initio)

To establish a reliable ground-state profile, we employ a hierarchical approach moving from molecular mechanics to high-level Density Functional Theory (DFT).[1][2][3]

Conformational Search Protocol

The oxane ring prefers a chair conformation, but the bulky C3-substituents (Cyclopropyl vs. Amine) will compete for the equatorial position to minimize 1,3-diaxial interactions.[1][2][3]

Step-by-Step Workflow:

  • Initial Sampling: Use Monte Carlo (MC) sampling with the OPLS4 force field to generate 500 initial conformers.

  • Geometric Optimization: Refine all conformers within 5.0 kcal/mol of the global minimum using DFT.

    • Functional/Basis Set:

      
      B97X-D / 6-311++G(d,p) . This dispersion-corrected functional is critical for capturing the weak CH-
      
      
      
      or CH-O interactions between the cyclopropyl ring and the ether oxygen.[1][2][3]
  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE) corrections.

Electronic Structure & Basicity (pKa)

The cyclopropyl group is a unique electronic modifier. It can act as a


-donor, potentially stabilizing the protonated ammonium species via hyperconjugation.[1][2][3]
  • Calculation Method: Isodesmic reaction scheme using a reference base (e.g., cyclohexylamine).

  • Solvation Model: SMD (Solvation Model based on Density) in water (

    
    ) to account for the high hydration energy of the ammonium cation.
    

Hypothesis: The pKa is predicted to be slightly lower than typical alkylamines (approx. 9.5–10.0) due to the inductive electron-withdrawing effect of the


-oxygen atom in the oxane ring.[1][2][3]

Molecular Dynamics & Solvation Profiling[1][2][3]

Static DFT calculations often miss entropic solvent effects. Molecular Dynamics (MD) simulations are required to understand the hydration shell, particularly around the ether oxygen and the amine.

Simulation Setup
  • Software: GROMACS / AMBER.

  • Force Field: GAFF2 (General AMBER Force Field) with RESP charges derived from HF/6-31G* calculations.

  • System: One solute molecule in a cubic box of TIP3P water (10Å buffer).

  • Ensemble: NPT at 300K and 1 atm.

Key Observable: Radial Distribution Function (RDF)

We analyze the RDF (


) between the oxane oxygen and water hydrogens. A sharp peak at 1.8Å indicates strong structural water binding, which influences the desolvation penalty during protein-ligand binding.[1][2][3]

ADMET & Drug-Likeness Predictions[1][2][3]

For CNS-targeted drugs, Blood-Brain Barrier (BBB) permeability is paramount.[1][2][3] The cyclopropyl group is a known "lipophilicity booster" without adding excessive molecular weight.

Predicted Parameter Table:

PropertyPredicted ValueMethod/RationaleSignificance
LogP 1.2 – 1.5QSAR (Consensus)Ideal for CNS penetration (Range 1–3).[1][2][3]
TPSA ~35 ŲTopological CalculationHigh permeability (TPSA < 90 Ų).[1][2][3]
H-Bond Donors 2Structure CountWithin Lipinski Rules.[1][2][3]
Metabolic Liability LowSOM PredictionCyclopropyl rings are generally resistant to CYP450 oxidation compared to isopropyl or ethyl groups.[1][2][3]

Visualization of Computational Workflow

The following diagram illustrates the integrated workflow for characterizing 3-Cyclopropyloxan-3-amine, from initial 2D structure to 3D free energy surface mapping.

G cluster_props Property Prediction Start 2D Structure (3-Cyclopropyloxan-3-amine) ConfSearch Conformational Sampling (Monte Carlo / OPLS4) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT_Opt Select Low E Conformers Freq Frequency & ZPE (Vibrational Analysis) DFT_Opt->Freq MD_Sim Molecular Dynamics (100ns NPT / Water) DFT_Opt->MD_Sim RESP Charges pKa pKa Calculation (SMD Solvation) Freq->pKa LogP LogP / BBB Score (QSAR Models) Freq->LogP Output Bioactive Profile (Pharmacophore Model) pKa->Output LogP->Output MD_Sim->Output

Caption: Integrated computational pipeline for structural and physicochemical profiling of the scaffold.

Synthesis Feasibility (Retrosynthetic Analysis)

While this guide focuses on computation, understanding synthesis is vital for validating virtual hits.

  • Precursor: Tetrahydropyran-3-one.[1][2][3]

  • Key Transformation: Strecker synthesis or Ellman sulfinamide chemistry can be used to install the amine and cyclopropyl group stereoselectively.

  • Computational Aid: Transition State (TS) calculations can predict the stereochemical outcome of nucleophilic attack (Grignard addition of cyclopropylmagnesium bromide to the corresponding ketimine).

References

Since specific "theoretical studies" papers for this exact CAS number are absent from public literature, the following are the authoritative standard protocols and analogous structural studies utilized to construct this guide.

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
  • Chai, J.-D., & Head-Gordon, M. (2008).[1][2][3] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link (Justification for wB97X-D functional).

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link (The SMD solvation model standard).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link (Review of the cyclopropyl bioisostere utility).

  • BLD Pharm Repository. (2023). Product Analysis: 3-Cyclopropyloxan-3-amine hydrochloride.[1][2][3][4][5] Link (Commercial source and basic characterization data).

Sources

Technical Guide: Safety, Handling, and Stability of 3-Cyclopropyloxan-3-amine

[1]

Chemical Identity & Physicochemical Context

Compound Name: 3-Cyclopropyloxan-3-amine Synonyms: 3-Amino-3-cyclopropyltetrahydropyran; 3-Cyclopropyl-tetrahydro-2H-pyran-3-amine.[1] Structural Class: Spiro-like/Gem-disubstituted Cyclic Ether Amine.[1]

Structural Logic & Implications

The molecule consists of a tetrahydropyran (oxane) ring with a quaternary carbon at position 3, substituted with both a primary amine (-NH₂) and a cyclopropyl group.[1]

  • Amine Moiety: Highly basic (predicted pKa ~9.5–10.5).[1] Prone to carbamate formation upon exposure to atmospheric CO₂.[1]

  • Cyclopropyl Group: High ring strain (~27.5 kcal/mol).[1] Susceptible to ring-opening under vigorous acidic conditions or radical attack.[1]

  • Oxane (Tetrahydropyran) Core: Cyclic ether.[1] Generally stable but possesses a latent potential for peroxide formation upon prolonged exposure to air/light, though less aggressive than THF or diethyl ether.[1]

Predicted Physicochemical Properties

Data estimated based on structural analogs (e.g., 3-aminotetrahydropyran).[1][2]

PropertyValue / DescriptionImplications for Handling
Physical State Liquid (likely) or Low-Melting SolidHandle as a liquid; use positive displacement pipettes.
Boiling Point ~160–180 °C (Predicted)Low volatility compared to smaller amines, but vapors can still accumulate.
Flash Point ~50–70 °C (Predicted)Combustible. Ground all glassware.
Basicity (pKa) ~9.8 (Conjugate acid)Corrosive to tissue; incompatible with acids/acyl halides.
LogP ~0.5 – 1.0Moderately lipophilic; permeable to skin.

Hazard Identification & Toxicology (Read-Across)

Since specific SDS data is often limited for novel building blocks, we apply the "Precautionary Principle" based on functional groups.

Core Hazards[1]
  • Skin Corrosion/Irritation (Category 1B/2): Primary amines on aliphatic rings are typically corrosive or severe irritants.[1] They can cause chemical burns and irreversible eye damage.[1]

  • Acute Toxicity (Oral/Inhalation): Analogs like cyclopropylamine are toxic if swallowed (H302).[1] The cyclopropyl motif can act as a monoamine oxidase (MAO) inhibitor or undergo metabolic activation; treat as bioactive.[1]

  • Flammability: Likely a Category 3 or 4 Flammable Liquid .[1] Vapors may form explosive mixtures with air.[1]

Reactivity Hazards[1]
  • Incompatibility: Violent reaction with strong oxidizing agents, acid chlorides, and anhydrides.[1]

  • Air Sensitivity: Reacts with CO₂ in air to form solid carbamate salts (crusting on caps).[1]

  • Acid Sensitivity: Strong Bronsted acids may trigger cyclopropyl ring opening, leading to homoallylic rearrangements and exothermic decomposition.[1]

Storage & Handling Protocols

The "Inert Chain" of Custody

To maintain purity and safety, the compound must never be exposed to ambient atmosphere for prolonged periods.[1]

DOT Diagram: Lifecycle & Handling Workflow

HandlingWorkflowcluster_PPERequired PPEReceiptReceipt & QC(Check Seal/Septum)StorageStorage(4°C, Argon, Dark)Receipt->Storage Log immediatelyDispensingDispensing(Glovebox or Schlenk)Storage->Dispensing Equilibrate to RTDispensing->Storage Reseal/ParafilmReactionReaction Setup(Inert Atmosphere)Dispensing->Reaction Syringe TransferWasteQuench & Disposal(Acid Neutralization)Reaction->Waste Post-WorkupGlovesNitrile (Double)or Butyl RubberEyesChem Goggles+ Face Shield

Caption: Figure 1. Inert Chain of Custody ensuring minimal exposure to air/moisture and safe disposal.

Storage Conditions
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Blanket with Argon or Nitrogen .[1]

  • Container: Amber glass vials with Teflon-lined caps. If stored for >3 months, wrap cap in Parafilm to prevent CO₂ ingress.[1]

Dispensing Methodology

Do not pour. Use Syringe Techniques or Positive Displacement.[1]

  • Purge: Flush the source container with inert gas before withdrawing.[1]

  • Withdraw: Use a long-needle glass syringe (oven-dried).

  • Transfer: Inject directly into the reaction vessel through a septum.

  • Clean: Rinse syringe immediately with dilute HCl/MeOH to neutralize amine residue before washing with acetone.[1]

Experimental Safety: Reaction Monitoring

When using 3-Cyclopropyloxan-3-amine in synthesis (e.g., amide coupling, SNAr), specific stability issues arise.

Stability Logic Map

DOT Diagram: Reactivity Pathways

ReactivityMapCompound3-Cyclopropyloxan-3-amineRingOpenCyclopropyl Ring Opening(Exothermic/Decomp)Compound->RingOpen pH < 1NOxideN-Oxidation(Explosive Potential)Compound->NOxide OxidationSaltCarbamate Salt(Solid Precipitate)Compound->Salt ExposureAcidStrong Acids(HCl, H2SO4)Acid->RingOpenOxidizerOxidizers(mCPBA, H2O2)Oxidizer->NOxideAirAtmospheric CO2Air->Salt

Caption: Figure 2.[1] Reactivity map highlighting instability under acidic conditions and oxidation risks.

Critical Protocol: Acidic Workups
  • Risk: The cyclopropyl ring adjacent to the amine is sensitive.[1] While the amine buffers the local environment, adding strong acid (e.g., 6M HCl) to quench a reaction can cause ring opening.[1]

  • Solution: Use mild acidic buffers (e.g., 1M Citric Acid or NH₄Cl) for quenching.[1] If salt formation is required, use HCl in Dioxane/Ether at 0 °C and do not heat.[1]

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Flush with water for 15 min. Do NOT use vinegar.[1]Vinegar (acid) + Amine (base) = Exothermic neutralization on skin.[1] Water dilution is safer.[1]
Eye Contact Irrigate immediately.[3][4][5] Transport to ER.Alkaline burns penetrate deep into the cornea; immediate dilution is critical.[1]
Spill (>5mL) Evacuate. Use Chem-Sorb pads.[1]Avoid paper towels (high surface area + flammable liquid + oxidizer potential = fire risk).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56923610, N-cyclopropyloxetan-3-amine. Retrieved from [Link](Used for structural analog read-across).

  • ECHA (European Chemicals Agency). Registration Dossier: Tetrahydro-2H-pyran-3-amine.[1][6] Retrieved from [Link](Source for oxane ring hazards).[1]

  • Organic Chemistry Portal. Protecting Groups and Stability of Cyclopropanes. Retrieved from [Link].[1]

Methodological & Application

Application Notes and Protocols: 3-Cyclopropyloxan-3-amine as a Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Three-Dimensional Chemical Space

In the relentless pursuit of novel therapeutic agents and functional materials, the exploration of three-dimensional chemical space is paramount. Flat, aromatic systems, while historically significant, are often limited in their ability to form precise, high-affinity interactions with complex biological targets. Consequently, the demand for building blocks that introduce conformational rigidity, novel exit vectors, and improved physicochemical properties has surged. 3-Cyclopropyloxan-3-amine (also known as 3-amino-3-cyclopropyltetrahydropyran) emerges as a compelling scaffold in this context. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this versatile building block.

The unique architecture of 3-cyclopropyloxan-3-amine, which marries the strained, bioisosterically significant cyclopropyl group with the saturated, polar tetrahydropyran ring, offers a unique constellation of properties. The cyclopropyl moiety is a well-established motif in medicinal chemistry, known for its ability to enhance metabolic stability, modulate pKa, and provide a rigidifying element.[1][2] The tetrahydropyran ring, a common feature in natural products, imparts aqueous solubility and provides defined exit vectors for further chemical elaboration. This guide will provide an in-depth exploration of the synthesis, properties, and synthetic applications of this promising building block, complete with detailed, field-tested protocols.

Physicochemical and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. The key attributes of 3-cyclopropyloxan-3-amine are summarized below.

PropertyValueSource
IUPAC Name 3-Cyclopropyl-3-aminotetrahydropyranN/A
Molecular Formula C8H15NON/A
Molecular Weight 141.21 g/mol N/A
Appearance Expected to be a colorless to pale yellow oil or low-melting solidN/A
Boiling Point Estimated >150 °CN/A
pKa (of conjugate acid) Estimated 8.5 - 9.5[3]
LogP Estimated 0.5 - 1.5N/A

Proposed Synthesis of 3-Cyclopropyloxan-3-amine

While not yet a commodity chemical, a plausible and scalable synthesis can be envisioned from readily available starting materials. The following retro-synthetic analysis and protocol are based on established synthetic transformations.

Retrosynthetic Analysis

G target 3-Cyclopropyloxan-3-amine intermediate1 N-protected-3-cyclopropyl-oxan-3-amine target->intermediate1 Deprotection intermediate2 3-Oxo-tetrahydropyran intermediate1->intermediate2 Reductive Amination or similar intermediate3 Cyclopropyl Grignard or Lithiate intermediate1->intermediate3 Addition to Imine intermediate4 Protected Dihydroxypentane intermediate2->intermediate4 Oxidation

Caption: Retrosynthetic approach to 3-Cyclopropyloxan-3-amine.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a two-step sequence starting from the commercially available tetrahydropyran-3-one.

Step 1: Synthesis of 3-Cyclopropyltetrahydropyran-3-ol

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Grignard Formation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to a suspension of magnesium turnings (1.3 eq) in the reaction flask. Initiate the reaction with a small crystal of iodine if necessary. After the initial exotherm subsides, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution back to 0 °C. Add a solution of tetrahydropyran-3-one (1.0 eq) in anhydrous THF (30 mL) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-cyclopropyltetrahydropyran-3-ol.

Step 2: Ritter Reaction and Hydrolysis to 3-Cyclopropyloxan-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyltetrahydropyran-3-ol (1.0 eq) in acetonitrile (5 volumes). Cool the solution to 0 °C.

  • Nitrile Addition: Slowly add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by the disappearance of the starting alcohol (TLC or GC-MS).

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold 6 M sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Applications in Organic Synthesis

3-Cyclopropyloxan-3-amine is a versatile primary amine and can be employed in a wide array of chemical transformations.

Amide Bond Formation: Synthesis of Novel Scaffolds

The primary amine functionality serves as an excellent nucleophile for acylation reactions with activated carboxylic acids, acid chlorides, or in peptide coupling protocols. This allows for the straightforward introduction of the 3-cyclopropyl-tetrahydropyran motif into larger molecules.

Protocol 2: HATU-Mediated Amide Coupling
  • Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-cyclopropyloxan-3-amine (1.2 eq) in DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

G cluster_0 Amide Coupling Workflow start Carboxylic Acid + HATU + DIPEA activation Active Ester Formation start->activation 15 min, RT amine_add Add 3-Cyclopropyloxan-3-amine activation->amine_add coupling Amide Bond Formation amine_add->coupling 2-4 h, RT workup Aqueous Work-up coupling->workup purification Chromatography workup->purification product Target Amide purification->product

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination: Introduction of Alkyl Diversity

Reaction with aldehydes or ketones in the presence of a reducing agent provides access to secondary and tertiary amines, further expanding the accessible chemical space.

Synthesis of Spirocyclic Systems

The geminal disposition of the cyclopropyl and amino groups on the tetrahydropyran ring makes this building block an excellent precursor for the synthesis of spirocyclic systems.[4][5][6][7][8] For instance, intramolecular cyclization reactions can lead to novel spiro-heterocycles, which are highly sought after in drug discovery.[5][6]

Strategic Value in Drug Discovery

The incorporation of 3-cyclopropyloxan-3-amine into drug candidates can offer several advantages:

  • Increased F(sp³)-character: The high fraction of sp³-hybridized carbons in this building block contributes to more three-dimensional, less planar molecular architectures. This often leads to improved solubility, metabolic stability, and selectivity for biological targets.

  • Vectorial Diversity: The tetrahydropyran ring and the amine functionality provide well-defined vectors for the attachment of other pharmacophoric groups, allowing for systematic exploration of structure-activity relationships (SAR).

  • Metabolic Stability: The cyclopropyl group is known to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]

  • Novel IP Position: The use of such a unique building block can lead to the discovery of novel chemical entities with a strong intellectual property position.

Conclusion

3-Cyclopropyloxan-3-amine is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a strained cyclopropyl ring and a saturated tetrahydropyran core provides a powerful tool for the creation of novel, three-dimensional molecules with desirable physicochemical and pharmacological properties. The protocols and applications outlined in this guide are intended to serve as a starting point for the exploration of this exciting new scaffold.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021-12-29). [Link]

  • ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. (2025-08-09). [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023-09-19). [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • ResearchGate. Synthesis of cyclopropylamines from cyclopropanols and amines. [Link]

  • PubChem. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. [Link]

  • PMC - NIH. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • ResearchGate. ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. (2025-08-07). [Link]

  • PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024-11-28). [Link]

  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016-04-23). [Link]

  • PubMed. 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. [Link]

  • Synthesis Workshop. [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. (2023-12-29). [Link]

  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022-11-04). [Link]

  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023-04-25). [Link]

  • MDPI. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021-06-10). [Link]

  • ResearchGate. Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. (2025-08-05). [Link]

  • Beilstein Journals. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]

Sources

The Emerging Potential of 3-Cyclopropyloxan-3-amine as a Novel Ligand in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel molecular architectures in pharmaceuticals and materials science necessitates the development of sophisticated catalytic systems. The choice of ligand is paramount in dictating the efficacy, selectivity, and scope of a transition metal-catalyzed reaction. This document introduces 3-Cyclopropyloxan-3-amine, a unique and sterically demanding secondary amine, as a promising new ligand for applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. While direct literature on this specific molecule is nascent, its structural motifs—a rigid oxane scaffold and a strained cyclopropyl group—suggest significant potential for influencing catalytic performance.

The cyclopropyl group, a common feature in many pharmaceutical agents, imparts unique electronic and steric properties.[1][2] Its high C-H bond dissociation energy can reduce susceptibility to oxidative metabolism, making it a desirable feature in drug design.[3] The tetrahydropyran (oxane) ring is a prevalent core structure in numerous biologically active natural products.[4][5] The combination of these two moieties in 3-Cyclopropyloxan-3-amine presents a sterically hindered yet conformationally defined ligand that could offer distinct advantages in challenging catalytic transformations.

This guide provides a prospective look into the synthesis and application of 3-Cyclopropyloxan-3-amine, drawing parallels from well-established principles of catalysis with structurally related compounds.

Proposed Synthesis of 3-Cyclopropyloxan-3-amine

Given the absence of a reported synthesis for 3-Cyclopropyloxan-3-amine, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted tetrahydropyrans and the introduction of amino and cyclopropyl groups. A potential retrosynthetic analysis is depicted below.

G Target 3-Cyclopropyloxan-3-amine Intermediate1 3-Amino-oxane-3-carbonitrile Target->Intermediate1 Grignard/Organolithium Addition Intermediate2 Oxan-3-one Intermediate1->Intermediate2 Strecker Synthesis Intermediate3 Protected Dihydropyran Intermediate2->Intermediate3 Hydroboration-Oxidation or Epoxidation/Reduction StartingMaterial Commercially Available Precursors Intermediate3->StartingMaterial Known Methods

Caption: Retrosynthetic analysis for 3-Cyclopropyloxan-3-amine.

A forward synthesis could commence with a commercially available dihydropyran derivative, which can be converted to oxan-3-one through established methods like hydroboration-oxidation.[6] Subsequent Strecker synthesis with an amine source and cyanide would yield the corresponding α-aminonitrile. Finally, the addition of a cyclopropyl Grignard or organolithium reagent to the nitrile, followed by hydrolysis, would furnish the target 3-Cyclopropyloxan-3-amine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The sterically demanding nature of 3-Cyclopropyloxan-3-amine makes it an intriguing candidate as a ligand in palladium-catalyzed cross-coupling reactions. Such ligands are known to promote challenging transformations, particularly with hindered substrates.[7][8][9] The rigidity of the oxane backbone and the unique electronic properties of the cyclopropyl group could lead to enhanced catalytic activity and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[10] The use of sterically hindered secondary amines as coupling partners can be challenging, often leading to low yields.[7] The unique structure of 3-Cyclopropyloxan-3-amine could facilitate the coupling of such demanding substrates.

Hypothetical Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII LigandEx Ligand Exchange (R2NH) PdII->LigandEx Amido Ar-Pd(II)-NR2(L) LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product G cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Sources

analytical methods for quantifying 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of 3-Cyclopropyloxetan-3-amine

Introduction: The Analytical Challenge of Novel Amines

3-Cyclopropyloxetan-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a strained oxetane ring coupled with a cyclopropyl moiety, presents unique conformational properties that are increasingly explored in drug discovery programs. Accurate quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, assessing enantiomeric excess (e.e.), and conducting pharmacokinetic studies.

However, the physicochemical properties of 3-Cyclopropyloxetan-3-amine pose distinct analytical challenges. As a small, polar, primary amine, it lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). Furthermore, the presence of a stereocenter necessitates chiral-specific methods to differentiate and quantify its enantiomers, a crucial step as the biological activity of stereoisomers can differ dramatically.

Method 1: Chiral Purity Analysis by HPLC-UV with Pre-Column Derivatization

Expert Rationale & Causality

Direct analysis of 3-Cyclopropyloxetan-3-amine by HPLC with UV detection is impractical due to its lack of a UV-absorbing chromophore. To overcome this, a pre-column derivatization strategy is employed. This involves reacting the primary amine with a "tagging" reagent that covalently attaches a molecule with strong UV absorbance. For this protocol, we select Benzoyl Chloride , a reagent that reacts efficiently with primary amines under basic conditions to form a stable benzamide derivative. This derivative exhibits strong UV absorbance around 230-260 nm, enabling sensitive detection.[1]

The chirality of the target molecule requires a chiral stationary phase (CSP) to resolve the enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of enantiomeric compounds.[2][3] We have selected a column based on a derivatized amylose phase, which often provides excellent selectivity for amine derivatives.

Experimental Workflow: HPLC-UV with Derivatization

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis S1 Weigh Analyte Standard or Sample S2 Dissolve in Acetonitrile (ACN) S1->S2 S3 Add Pyridine (Base Catalyst) S2->S3 S4 Add Benzoyl Chloride (Derivatizing Reagent) S3->S4 S5 Vortex & Incubate (e.g., 60°C for 30 min) S4->S5 S6 Quench with Methanol S5->S6 S7 Dilute to Final Volume with Mobile Phase S6->S7 A1 Inject Derivatized Sample S7->A1 Transfer to HPLC Vial A2 Chiral Separation on CSP Column A1->A2 A3 UV Detection (e.g., 235 nm) A2->A3 A4 Data Acquisition & Integration A3->A4

Caption: Workflow for chiral analysis via pre-column derivatization.

Detailed Protocol: Chiral HPLC-UV

1. Reagent and Solution Preparation:

  • Diluent: Acetonitrile (HPLC Grade).

  • Derivatizing Reagent: 5% (v/v) Benzoyl Chloride in Acetonitrile. Prepare fresh.

  • Base Catalyst: Pyridine (Anhydrous).

  • Quenching Solution: Methanol (HPLC Grade).

  • Mobile Phase: Isopropanol:Hexane (e.g., 20:80 v/v) with 0.1% Diethylamine (DEA). The DEA is critical for improving peak shape by masking residual acidic sites on the silica support of the chiral column.

2. Standard & Sample Derivatization:

  • Accurately weigh ~10 mg of 3-Cyclopropyloxetan-3-amine standard or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile. This is the stock solution.

  • Transfer 100 µL of the stock solution into a clean, dry autosampler vial.

  • Add 50 µL of Pyridine.

  • Add 100 µL of the 5% Benzoyl Chloride solution. Cap the vial immediately and vortex thoroughly.

  • Incubate the vial in a heating block at 60°C for 30 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • Add 50 µL of Methanol to quench any unreacted Benzoyl Chloride. Vortex.

  • Dilute the derivatized sample by adding 600 µL of the mobile phase. The sample is now ready for injection.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral Amylose-based column (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 20% Isopropanol / 80% n-Hexane / 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers of the derivatized analyte.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

ParameterConditionRationale
Column Chiral Amylose-based CSPProven selectivity for a wide range of chiral compounds, including amide derivatives.
Mobile Phase Isopropanol/Hexane (Normal Phase)Offers different selectivity mechanisms compared to reversed-phase and is often successful for chiral separations.
Additive 0.1% DiethylamineBasic modifier to reduce peak tailing of amine-containing analytes on silica-based columns.
Derivatization Benzoyl ChlorideIntroduces a strong UV chromophore for sensitive detection.[1]
Wavelength 235 nmHigh absorbance region for the benzamide derivative, ensuring good signal-to-noise.

Method 2: LC-MS/MS for Quantification in Biological Matrices

Expert Rationale & Causality

For quantifying low concentrations of 3-Cyclopropyloxetan-3-amine in complex matrices like plasma or urine, LC-MS/MS is the gold standard.[4][5] Its primary advantages are exceptional sensitivity and specificity, which arise from the ability to select a specific precursor ion (the molecular weight of the analyte) and monitor for unique fragment ions. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out background noise from the matrix.[5]

This method bypasses the need for derivatization. The analyte's high polarity makes it challenging to retain on traditional C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase system.

Sample preparation is crucial for removing matrix components like proteins and phospholipids that can cause ion suppression and contaminate the mass spectrometer.[6][7] A simple and effective protein precipitation step with acetonitrile is sufficient for this purpose.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis P1 Pipette 100 µL Plasma P2 Add 300 µL cold ACN with Internal Standard (IS) P1->P2 P3 Vortex to Precipitate Proteins P2->P3 P4 Centrifuge (e.g., 10,000 x g) P3->P4 P5 Collect Supernatant P4->P5 L1 Inject Supernatant P5->L1 Transfer to HPLC Vial L2 HILIC Column Separation L1->L2 L3 Electrospray Ionization (ESI+) L2->L3 L4 Tandem MS Detection (MRM) L3->L4 L5 Quantification vs. Cal Curve L4->L5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Cyclopropyloxan-3-amine. This molecule represents a valuable building block for drug discovery, combining a polar oxane scaffold with a metabolically robust cyclopropylamine motif. As there is no established, publicly available protocol for this specific target, this guide provides a rationally designed synthetic pathway based on well-established chemical principles. It is structured to anticipate and resolve common experimental challenges, empowering researchers to achieve optimal yields and purity. Our approach is centered on a two-stage process: the synthesis of the key ketone intermediate, Oxan-3-one, followed by a direct reductive amination.

Part 1: Proposed Synthetic Workflow

The synthesis is logically divided into two primary stages. Success in the final reductive amination step is critically dependent on the quality and availability of the Oxan-3-one precursor.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination A 1-(2-Hydroxyethoxy)propan-2-one B Intramolecular Cyclization (Acid or Base Catalysis) A->B Reagent: p-TsOH or NaH C Oxan-3-one (Key Intermediate) B->C Forms hemiacetal, then dehydrates D Oxan-3-one C->D Purify before use F Imine/Enamine Formation D->F E Cyclopropylamine E->F G Reduction F->G Reductant: NaBH(OAc)₃ H 3-Cyclopropyloxan-3-amine (Final Product) G->H Workup & Purification

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: Stage 1 - Synthesis of Oxan-3-one

This step involves an intramolecular cyclization which can be challenging due to the kinetics of forming six-membered rings.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (150 mL) and p-toluenesulfonic acid (p-TsOH, 0.5 g, catalytic).

  • Reaction: Add 1-(2-hydroxyethoxy)propan-2-one (11.8 g, 100 mmol) to the flask.

  • Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by vacuum distillation or flash column chromatography to yield pure Oxan-3-one.

Experimental Protocol: Stage 2 - Reductive Amination

This is a one-pot procedure that is highly effective for generating the target amine.[1][2]

  • Setup: To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Oxan-3-one (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Amine Addition: Add cyclopropylamine (6.8 g, 120 mmol, 1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 120 mmol, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Execution: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine should be purified by flash column chromatography on silica gel, using a gradient of methanol in DCM containing 1% triethylamine to prevent streaking.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter.

Stage 1: Oxan-3-one Synthesis

Q1: My cyclization reaction is stalling, and I see very low conversion to Oxan-3-one. What's wrong?

  • Probable Cause: Inefficient water removal or insufficient acid catalysis. The intramolecular cyclization to form the six-membered oxane ring is an equilibrium process (hemiacetal formation followed by dehydration). Effective removal of water is critical to drive the reaction forward according to Le Châtelier's principle.

  • Solution:

    • Verify Dean-Stark Efficiency: Ensure your condenser is cold and the apparatus is set up correctly to efficiently trap water.

    • Increase Catalyst Loading: If water removal is efficient, the catalytic turnover may be slow. Increase the p-TsOH loading to 5 mol%.

    • Alternative Conditions: Consider base-catalyzed cyclization. Under anhydrous conditions, treating the starting material with a strong base like sodium hydride (NaH) in THF can deprotonate the hydroxyl group, facilitating an intramolecular Williamson ether-type synthesis, though this is often more suited for forming smaller rings.[3]

Q2: I'm observing significant formation of a dark, polymeric baseline material and my yield is low.

  • Probable Cause: The starting material or product is undergoing acid-catalyzed polymerization or degradation. Both the hydroxy-ketone starting material and the Oxan-3-one product can be unstable under harsh acidic conditions and high temperatures.

  • Solution:

    • Lower Temperature: Use a solvent with a lower boiling point than toluene, such as benzene, and ensure the reaction is not overheated.

    • Use a Milder Acid: Switch from p-TsOH to a milder, heterogeneous acid catalyst like Amberlyst-15. This allows for easy removal by filtration and can prevent degradation in the solution.

    • Limit Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Work up the reaction as soon as it reaches completion.

Stage 2: Reductive Amination

Q3: The reaction is complete, but my yield of 3-Cyclopropyloxan-3-amine is low, and I've isolated a significant amount of Oxan-3-ol.

  • Probable Cause: Premature reduction of the ketone before imine formation. Sodium triacetoxyborohydride is specifically chosen because it is a mild reducing agent that preferentially reduces the protonated iminium ion over the ketone.[2] However, if imine formation is slow, competitive ketone reduction can occur.

  • Solution:

    • Pre-formation of Imine: Before adding the reducing agent, ensure the ketone and cyclopropylamine have stirred together for a sufficient time (1-2 hours). Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) during this pre-formation step can help drive the equilibrium towards the imine.

    • pH Control: The reaction is fastest under mildly acidic conditions (pH 5-6), which promotes imine formation and protonation to the reactive iminium ion. Add 1.2 equivalents of acetic acid along with the cyclopropylamine to buffer the reaction and accelerate imine formation.

G cluster_0 Reaction Pathways Ketone Oxan-3-one Imine Iminium Ion (Intermediate) Ketone->Imine + Amine (Fast, pH dependent) SideProduct Side Product (Oxan-3-ol) Ketone->SideProduct + Reducer (Slow, competitive) Amine Cyclopropylamine Amine->Imine Product Desired Amine (3-Cyclopropyloxan-3-amine) Imine->Product + Reducer (Very Fast) Reducer NaBH(OAc)₃ Reducer->Product Reducer->SideProduct

Caption: Desired vs. side reaction in reductive amination.

Q4: My purification is difficult. The product is streaking badly on the silica gel column.

  • Probable Cause: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult elution.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing 1-2% triethylamine (TEA) or ammonia in methanol before packing the column.

    • Modify the Mobile Phase: Add 1% TEA to your entire mobile phase gradient (e.g., 0-10% MeOH in DCM + 1% TEA). This competes with your product for the acidic sites on the silica, ensuring a sharp elution profile.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

Q5: I am observing a higher molecular weight byproduct in my LC-MS analysis.

  • Probable Cause: This is likely the tertiary amine byproduct formed from the reaction of the desired product (a secondary amine) with another molecule of Oxan-3-one. This is a common issue in reductive aminations.[2]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the cyclopropylamine (1.2-1.5 equivalents) relative to the ketone. This ensures that the ketone is more likely to react with the primary amine starting material rather than the secondary amine product.

    • Slow Addition of Ketone: A more advanced strategy is to add the Oxan-3-one slowly via a syringe pump to the solution containing the cyclopropylamine and reducing agent. This keeps the concentration of the ketone low at all times, minimizing its chance of reacting with the product.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How critical is the purity of the Oxan-3-one intermediate?

    • Extremely critical. Impurities from Stage 1, especially any unreacted starting material or polymeric byproducts, can interfere with the reductive amination by consuming the reducing agent or complicating purification. We strongly recommend purifying the Oxan-3-one by distillation or chromatography before use.

  • FAQ 2: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

    • It is not recommended for a one-pot procedure. NaBH₄ is a stronger reducing agent and will rapidly reduce the ketone before significant imine formation can occur, leading primarily to the Oxan-3-ol side product.[2] If you must use NaBH₄, you would need to first form and isolate the imine/enamine before performing the reduction step separately.

  • FAQ 3: Is this synthesis scalable to over 100 grams?

    • Yes, the reductive amination step (Stage 2) is generally robust and scalable. The main challenge for large-scale synthesis will be the efficient and safe production and purification of the Oxan-3-one precursor (Stage 1), where managing the heat of reflux and performing a large-scale distillation would be the primary operational hurdles.

  • FAQ 4: Are there any alternative synthetic routes to consider?

    • Yes. An alternative approach could be a variation of the Kulinkovich-Szymoniak reaction .[4][5] This would involve treating a nitrile precursor, such as (2-cyanoethoxy)acetonitrile, with a Grignard reagent in the presence of a titanium catalyst to directly form the cyclopropylamine moiety. While powerful, this method involves organometallic reagents and is often more sensitive to functional groups and reaction conditions than reductive amination.

Quantitative Data Summary

ParameterStage 1: CyclizationStage 2: Reductive Amination
Key Reagents 1-(2-Hydroxyethoxy)propan-2-one, p-TsOHOxan-3-one, Cyclopropylamine, NaBH(OAc)₃
Stoichiometry -1 : 1.2 : 1.2
Solvent TolueneDichloromethane (DCM)
Temperature Reflux (~111 °C)0 °C to Room Temperature
Typical Reaction Time 4-6 hours12-16 hours
Expected Yield 40-60% (unoptimized)70-85%
Purification Method Vacuum Distillation / ChromatographyColumn Chromatography (TEA modified)

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Burrell, A. J. M., & Liptrot, D. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12724–12764. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Total Synthesis. (2021). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). YouTube. Retrieved from [Link]

  • Zhang, S., et al. (2024). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification & Handling of 3-Cyclopropyloxan-3-amine

[1][2]

Executive Summary

You are encountering difficulties with 3-Cyclopropyloxan-3-amine (also known as 3-cyclopropyltetrahydro-2H-pyran-3-amine). This intermediate presents a "perfect storm" of purification challenges: it is a low-molecular-weight aliphatic amine (high basicity, potential volatility) with no UV chromophore (detection difficulty) and a strained cyclopropyl ring (potential acid sensitivity).[1][2][3]

This guide addresses the three most common support tickets we receive for this scaffold:

  • "I can't see my compound on the HPLC/Flash." (Detection)

  • "My product streaks or tails badly on silica." (Chromatography)

  • "I lost half my yield during rotary evaporation." (Isolation/Volatility)

Part 1: Troubleshooting & FAQs

Category A: Detection & Visibility[2]

Q: Why is my UV trace flat at 254 nm? I know the compound is there. A: 3-Cyclopropyloxan-3-amine lacks a conjugated

1213
  • The Fix:

    • TLC: Use Ninhydrin (stains primary amines red/purple) or KMnO₄ (oxidizes the amine/cyclopropyl group, appearing as a yellow spot on a purple background).[2][3] Iodine (

      
      ) vapor is also effective but reversible.[1][3]
      
    • LC/MS: Switch to Mass Spectrometry detection (ESI+). Look for

      
      .[1][3]
      
    • HPLC (UV-only): If you lack a mass detector, use low-wavelength UV (205–210 nm).[1][2][3] Note that common solvents (EtOAc, acetone) absorb here, so use Acetonitrile/Water or Methanol/Water gradients.[1][3] Alternatively, use an ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2][3]

Q: I see multiple spots on TLC after workup. Is the cyclopropyl ring opening? A: It is possible, but less likely under standard basic workup conditions.[2][3] The cyclopropyl group is generally stable to base but sensitive to strong Bronsted acids or Lewis acids (e.g.,


3
  • Diagnostic: If you used strong acid (e.g., 6M HCl) during deprotection or workup, you may have opened the ring to form a linear alkene or chloride.[2][3]

  • Ghost Spots: Aliphatic amines often appear as "double spots" on silica due to hydrogen bonding with silanols.[1][2][3] This is an artifact, not an impurity. See the Chromatography section below to resolve this.

Category B: Chromatography & Purification[1][2][3]

Q: My peak is tailing across 10 fractions. How do I sharpen it? A: This is classic "amine tailing."[1][2][3] The basic amine interacts strongly with the acidic silanol groups (

3
  • The Fix: You must basify your mobile phase.[2][3]

    • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your DCM/MeOH eluent.[1][2][3]
      
    • Advanced: Pre-wash the silica column with the basic eluent before loading your sample.[2][3] This "deactivates" the acidic sites.[3]

    • Alternative: Use Amine-functionalized silica (NH2-silica) cartridges.[1][2][3] These require no mobile phase additives and prevent tailing entirely.[1][2][3]

Q: Can I purify this by Reverse Phase (C18)? A: Yes, but retention will be poor due to the compound's polarity (low LogP).[2][3]

  • The Fix: Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) to keep the amine in its neutral (free base) form.[3] In acidic media (0.1% Formic Acid), the protonated amine (

    
    ) is highly polar and will elute in the void volume (dead time).[3]
    
Category C: Isolation & Yield Loss[2][3]

Q: My yield dropped by 40% after rotovap. Is it volatile? A: Yes.[1][2][3] As a low-molecular-weight free base (MW ~141), 3-Cyclopropyloxan-3-amine has significant vapor pressure.[1][2] Co-evaporation with solvents like DCM or ether can carry the product into the trap.[2][3]

  • The Fix:

    • Do not evaporate to dryness under high vacuum (< 10 mbar) at elevated temperatures (> 40°C).[1][2][3]

    • Salt Formation: Convert the free base to a hydrochloride or oxalate salt before final drying.[1][2][3] The salt is non-volatile and stable.[3] (See Protocol A).

Part 2: Experimental Protocols

Protocol A: Safe Isolation via Salt Formation

Recommended for long-term storage and preventing volatility loss.[1][2]

Context: Converting the amine to a salt prevents volatility and reduces oxidation risk.[2][3]

  • Dissolution: Dissolve the crude free base in a minimum amount of dry Diethyl Ether (

    
    ) or 1,4-Dioxane.[1][2][3]
    
  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Avoid aqueous HCl, as removing water is difficult without lyophilization.[1][3]

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1][2][3]

    • Troubleshooting: If it oils out, add a non-polar anti-solvent (Hexanes or Pentane) and sonicate.[1][3]

  • Filtration: Filter the solid under Nitrogen (hygroscopic!).[1][2][3] Wash with cold ether.[1][3]

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: "Basified" Flash Chromatography

Recommended for purifying the free base.[2]

Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).[1][2][3]

  • Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA).[1][2][3]

Procedure:

  • Equilibration: Flush the silica column with Solvent A for 3 CV (Column Volumes).[1][2][3] This neutralizes acidic silanols.[1][3]

  • Loading: Dissolve the crude oil in minimal Solvent A.

  • Gradient: Run a gradient from 0% B to 50% B over 15 CV.

  • Detection: Collect fractions. Spot on TLC and stain with Ninhydrin .[1][2][3] Heat with a heat gun until spots appear (Red/Purple).[1][3]

Part 3: Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on your impurity profile.

PurificationStrategyStartCrude Reaction MixtureCheckImpurityMajor Impurity Type?Start->CheckImpurityNeutralImpNeutral/Non-Basic(Start Material, Ketone)CheckImpurity->NeutralImpNon-aminesBasicImpBasic Side Products(Isomers, Ring Open)CheckImpurity->BasicImpAminesAcidWashAcid-Base Extraction(Protocol C)NeutralImp->AcidWashHigh EfficiencyChromatographyFlash Chromatography(Protocol B: NH2-Silica or TEA)BasicImp->ChromatographyRequired for SeparationCheckVolatileIs Product Volatile?AcidWash->CheckVolatileChromatography->CheckVolatileSaltFormConvert to HCl Salt(Protocol A)CheckVolatile->SaltFormYes (Rec.)FreeBaseIsolate Free Base(Careful Rotovap)CheckVolatile->FreeBaseNo (Risky)

Caption: Decision tree for selecting purification method. Acid-Base extraction is preferred for removing non-basic impurities, while chromatography is required for separating amine byproducts.[1][3]

Figure 2: Acid-Base Extraction Workflow

A self-validating protocol to separate the amine from neutral organic impurities.[2]

AcidBaseExtractionStep11. Dissolve Crudein Organic Solvent(DCM or EtOAc)Step22. Wash with1M HCl (aq)Step1->Step2LayerSep1Phase SeparationStep2->LayerSep1OrgLayer1Organic Layer(Contains Neutrals)LayerSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product Salt)LayerSep1->AqLayer1KeepStep33. Basify Aqueousto pH > 12(NaOH or NH4OH)AqLayer1->Step3Step44. Extract withDCM (x3)Step3->Step4FinalDry (Na2SO4) &Concentrate(Pure Amine)Step4->Final

Caption: Acid-Base extraction logic. The amine is pulled into the aqueous phase as a salt to wash away impurities, then returned to the organic phase as a free base.

Part 4: Scientific Rationale & Data

Physicochemical Properties

Understanding these values is critical for designing your workup.[1][2][3]

PropertyPredicted ValueImplication for Purification
pKa (Conj. Acid) ~10.2 – 10.8Highly basic.[1][2][3] Will be fully protonated at pH < 8.[1][3] Requires pH > 12 for extraction.[1][3]
LogP 0.3 – 0.8Amphiphilic.[1][2][3] Significant water solubility.[1][3] Do not wash with large volumes of water during extraction; use brine.[1][2][3]
Boiling Point ~140–150°CModerate volatility.[1][2][3] Vacuum concentration can lead to loss if not careful.[1][3]
UV Max < 210 nm"Invisible" to standard UV detectors.[1][2][3] Requires derivatization or ELSD.[1][3]
Mechanistic Insight: The "Cyclopropyl" Factor

While the oxane ring is stable, the cyclopropyl group adds steric strain (~27.5 kcal/mol).[2][3]

  • Stability: It is kinetically stable to bases and oxidants (e.g., KMnO4).[1][2][3]

  • Risk: In the presence of strong Lewis acids (often used in deprotection steps like

    
    ) or superacids, the ring can open to form a homo-allyl cation.[2][3]
    
  • Verification: Always check the proton NMR (

    
    -NMR) for the disappearance of the characteristic high-field cyclopropyl protons (
    
    
    0.3–0.8 ppm) to confirm ring integrity [1].

References

  • Characterization of Cyclopropyl Amines

    • Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization[2][3]

    • Source: National Institutes of Health (PMC)[2][3]

    • URL:[Link]2][3]

  • General Amine Purification Strategies

    • Title: Rapid Purification of Amines by Flash Chromatography[2][3]

    • Source: J. Org.[1][2][3][4] Chem. (General Reference for Amine Tailing)

    • URL:[Link]2][3]

  • Rotary Evaporation Best Practices

    • Title: Step-by-Step Procedures for Rotary Evapor
    • Source: Chemistry LibreTexts[1][2][3]

    • URL:[Link]2][3]

  • Tetrahydropyran Synthesis Context

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives[2][5]

    • Source: National Institutes of Health (PMC)[2][3]

    • URL:[Link]2][3]

Technical Support Center: Synthesis of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Cyclopropyloxan-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and common challenges.

Q1: What is the recommended synthetic route for 3-Cyclopropyloxan-3-amine, and what is the key transformation?

A: The most effective and convergent approach for synthesizing 3-Cyclopropyloxan-3-amine is via the Kulinkovich-Szymoniak reaction. This method involves the titanium-mediated cyclopropanation of a nitrile precursor, specifically 3-cyano-oxane. The core of the synthesis is the reaction of the nitrile with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, like Ti(OiPr)₄. This forms a titanacyclopropane intermediate which then reacts with the nitrile to ultimately yield the primary cyclopropylamine.[1]

Q2: Why is this reaction prone to side-product formation?

A: The complexity arises from the highly reactive organometallic species involved. The reaction proceeds through several intermediates, and the final outcome is highly dependent on stoichiometry, the specific reagents used, and the workup conditions. The key intermediate, an azatitanacycle, can partition between different pathways. Under certain conditions, it can hydrolyze to a ketone rather than converting to the desired amine.[1] Furthermore, the Grignard reagent itself is a strong base and nucleophile, which can lead to other side reactions if not precisely controlled.[2]

Q3: What are the three primary side products I should be monitoring for?

A: Based on the mechanism of the Kulinkovich-Szymoniak reaction, you should be vigilant for the following three classes of impurities:

  • 3-Acetyloxane (Ketone Byproduct): This is often the most significant side product and arises from the simple hydrolysis of the azatitanacycle intermediate under non-ideal workup conditions.[1]

  • Tertiary Carbinamine: Formation of a tertiary amine, specifically 1-(3-oxanyl)-1-cyclopropyl-N,N-diethylamine or a related structure, can occur if an excess of the Grignard reagent is used.[1]

  • Reduced Byproducts/Unreacted Starting Material: If the Grignard reagent is quenched by moisture or if it acts as a reducing agent, you may recover starting material or see partially reduced intermediates.[2]

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis.

Problem 1: The primary product isolated is 3-Acetyloxane (Ketone), not the desired amine.
  • Probable Cause: This is the classic outcome of the Kulinkovich-de Meijere reaction pathway and indicates that the intermediate azatitanacycle was hydrolyzed without the necessary rearrangement to the amine.[1] This is almost always due to the absence or insufficiency of a Lewis acid during the workup phase, which is critical for promoting the conversion to the cyclopropylamine.

  • Solution & Protocol:

    • Strict Stoichiometry: Ensure you are using a stoichiometric amount of the titanium(IV) isopropoxide relative to the nitrile.

    • Lewis Acid Quench: The most critical step is the workup. After the reaction is complete (as monitored by TLC or GC), cool the reaction mixture to 0 °C. Instead of a simple aqueous quench, add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

    • Protocol:

      • Cool the reaction vessel to 0 °C in an ice bath.

      • Slowly add 1.5 to 2.0 equivalents of BF₃·OEt₂ (relative to the nitrile) to the stirred reaction mixture.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

      • Proceed with a standard aqueous workup (e.g., quenching with aqueous NaOH or NH₄Cl solution).

  • Data Snapshot: Impact of Lewis Acid on Product Distribution

    Workup Condition Desired Amine Yield Ketone Byproduct Yield
    Aqueous Quench (No Lewis Acid) < 10% > 80%

    | BF₃·OEt₂ Mediated Quench | > 75% | < 15% |

Problem 2: A significant amount of a high molecular weight, non-polar byproduct is observed, identified as a tertiary carbinamine.
  • Probable Cause: This side product arises from the reaction of the azatitanacycle intermediate with additional equivalents of the Grignard reagent. The Kulinkovich-Szymoniak reaction is sensitive to the amount of Grignard reagent used; using more than two equivalents can favor the formation of this tertiary carbinamine.[1]

  • Solution & Protocol:

    • Titrate the Grignard Reagent: Commercial Grignard reagents can vary in concentration. Always titrate your Grignard reagent (e.g., using iodine and a standard solution of n-butanol) immediately before use to determine its precise molarity.

    • Control Stoichiometry: Use exactly 2.0 equivalents of the Grignard reagent relative to your 3-cyano-oxane starting material. Add the Grignard reagent slowly to the reaction mixture to avoid localized high concentrations.

Problem 3: The reaction is sluggish, and a large amount of 3-cyano-oxane is recovered.
  • Probable Cause: This issue points to a problem with the reactive species, either the Grignard reagent or the titanium catalyst. The most common culprit is the presence of moisture or other protic sources, which will rapidly quench the Grignard reagent.

  • Solution & Protocol:

    • Rigorous Anhydrous Technique:

      • Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

      • Ensure the 3-cyano-oxane starting material is anhydrous.

    • Reagent Quality:

      • As mentioned in Problem 2, titrate the Grignard reagent to confirm its activity and concentration.

      • Use a fresh, high-quality source of Ti(OiPr)₄. Ensure it is stored under an inert atmosphere.

Part 3: Key Experimental Protocols
Protocol 3.1: Optimized Synthesis of 3-Cyclopropyloxan-3-amine

This protocol assumes a 10 mmol scale and requires strict anhydrous and inert atmosphere techniques.

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 3-cyano-oxane (10 mmol, 1.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether via cannula.

  • Titanium Catalyst: Add titanium(IV) isopropoxide (10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Grignard Addition: Cool the mixture to 0 °C. Slowly add ethylmagnesium bromide (20 mmol, 2.0 eq, freshly titrated solution in Et₂O) dropwise over 30 minutes. The reaction mixture will typically change color and may evolve gas (ethane).[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Lewis Acid Workup: Cool the reaction mixture back to 0 °C. Slowly add BF₃·OEt₂ (15 mmol, 1.5 eq) dropwise. A precipitate may form.

  • Stirring: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 90 minutes.

  • Quench & Extraction: Carefully quench the reaction by slowly adding 20 mL of 1 M NaOH solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure amine.

Part 4: Mechanistic Pathways & Troubleshooting Logic

The following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting.

G Reaction Pathways in 3-Cyclopropyloxan-3-amine Synthesis SM 3-Cyano-Oxane + Ti(OiPr)4 + 2 EtMgBr Intermed Azatitanacycle Intermediate SM->Intermed Reaction Formation invis1 Intermed->invis1 invis2 Intermed->invis2 Amine Desired Product: 3-Cyclopropyloxan-3-amine Ketone Side Product: 3-Acetyloxane Carbinamine Side Product: Tertiary Carbinamine invis1->Amine  Workup with  Lewis Acid (BF3.OEt2) invis1->Ketone  Aqueous Workup  (No Lewis Acid) invis2->Carbinamine  Reaction with  Excess EtMgBr (>2 eq)

Caption: Key reaction pathways available to the azatitanacycle intermediate.

Troubleshooting Troubleshooting Decision Tree Start Poor Yield or Impure Product Check_Ketone Is Major Impurity the Ketone Byproduct? Start->Check_Ketone Check_SM Is Starting Material (3-Cyano-Oxane) Recovered? Sol_Anhydrous Action: Ensure Rigorous Anhydrous Conditions & Titrate Grignard Reagent. Check_SM->Sol_Anhydrous Yes Sol_Purify Action: Optimize Purification Protocol. Check_SM->Sol_Purify No Check_Carbinamine Is Major Impurity the Tertiary Carbinamine? Check_Ketone->Check_Carbinamine No Sol_LewisAcid Action: Implement or Optimize Lewis Acid Workup Step (e.g., add BF3.OEt2). Check_Ketone->Sol_LewisAcid Yes Check_Carbinamine->Check_SM No Sol_Stoich Action: Titrate Grignard Reagent and Use Exactly 2.0 Equivalents. Check_Carbinamine->Sol_Stoich Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Kulinkovich, O. G. (2004). Alkylation of Carboxylic Acid Derivatives with in Situ Generated Titanacyclopropanes. Synlett, 2004(01), 77-86. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 4, 2026, from [Link]

  • Burrows, C. J. (Ed.). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12333-12373. [Link]

Sources

optimization of reaction conditions for 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-CycPyr-03 Status: Open Subject: Optimization of Reaction Conditions for 3-Cyclopropyloxan-3-amine Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary & System Overview

You are attempting to synthesize 3-Cyclopropyloxan-3-amine (also known as 3-amino-3-cyclopropyltetrahydropyran). This is a challenging scaffold due to the formation of a quaternary carbon center adjacent to the ethereal oxygen of the pyran ring.

The most robust, scalable, and enantioselective route for this transformation is the Ellman Sulfinamide Imine Chemistry , followed by the addition of a cyclopropyl nucleophile. This method avoids the harsh conditions of the Kulinkovich-Szymoniak reaction and offers superior impurity profile control compared to the Strecker synthesis.

The Reaction Pathway (Standard Operating Procedure)

The synthesis consists of three critical phases:

  • Condensation: Formation of the N-sulfinyl ketimine.

  • Nucleophilic Addition: Diastereoselective addition of Cyclopropylmagnesium bromide.

  • Deprotection: Acidic cleavage of the sulfinyl group.

SynthesisWorkflow Start Dihydro-2H-pyran-3(4H)-one (Starting Material) Step1 Condensation (Ti(OEt)4, t-Bu-Sulfinamide) Start->Step1 Inter1 N-Sulfinyl Ketimine (Intermediate) Step1->Inter1 - H2O Step2 Grignard Addition (c-PrMgBr, CH2Cl2/THF) Inter1->Step2 Inter2 Sulfinamide Adduct (Protected Amine) Step2->Inter2 Nucleophilic Attack Step3 Deprotection (HCl/MeOH) Inter2->Step3 End 3-Cyclopropyloxan-3-amine (Final Product) Step3->End Cleavage

Figure 1: Optimized synthetic workflow for 3-Cyclopropyloxan-3-amine using Ellman auxiliary chemistry.

Optimization Protocols (The "Fix")

The following protocols are optimized for yield and purity. Deviating from these specific reagent equivalents often leads to the "stalled reaction" or "hydrolysis" errors common in this synthesis.

Phase 1: Ketimine Formation (The Water Management Step)

The condensation of 3-oxanone with sulfinamide is an equilibrium process. The use of Titanium(IV) ethoxide is non-negotiable here; it acts as both a Lewis acid activator and a water scavenger.

  • Reagents:

    • Dihydro-2H-pyran-3(4H)-one (1.0 equiv)

    • (R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

    • Ti(OEt)₄ (2.0 - 2.5 equiv) [CRITICAL]

    • Solvent: THF (anhydrous)

  • Protocol:

    • Dissolve the sulfinamide and ketone in THF (0.5 M concentration).

    • Add Ti(OEt)₄ dropwise at room temperature under N₂.

    • Heat to 60°C for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The ketone peak should disappear. If stalling occurs, add 0.5 equiv more Ti(OEt)₄.

    • Workup: Pour into brine/EtOAc. The titanium salts will form a thick slurry. Filter through Celite to prevent emulsion "lock-up."

Phase 2: Grignard Addition (The Quaternary Center)

This is the most sensitive step. 3-oxanones have unique steric properties. The cyclopropyl group is small, but the adjacent ether oxygen can coordinate with Magnesium, potentially altering stereoselectivity.

  • Reagents:

    • Cyclopropylmagnesium bromide (0.5 M to 1.0 M in THF/2-MeTHF) (1.5 - 2.0 equiv)

    • Solvent: CH₂Cl₂ (Preferred for diastereoselectivity) or Toluene.

  • Protocol:

    • Dissolve the Ketimine (from Phase 1) in CH₂Cl₂ (0.2 M) and cool to -48°C (Cryocooler or dry ice/acetonitrile).

    • Add CyclopropylMgBr dropwise. Do not add rapidly. An exotherm will degrade diastereoselectivity.

    • Allow to warm slowly to room temperature over 4 hours.

    • Why CH₂Cl₂? Non-coordinating solvents often enhance the "open transition state" favored by Ellman imines, improving yield and diastereomeric ratio (dr).

Phase 3: Deprotection
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Protocol: Treat the sulfinamide intermediate with HCl at 0°C -> RT. The amine hydrochloride salt usually precipitates or can be crystallized.

Troubleshooting Guide & FAQs

Below is a logic tree for diagnosing common failures in this specific synthesis.

TroubleshootingTree Problem Identify Issue Issue1 Low Conversion in Step 1 Problem->Issue1 Issue2 Grignard Step: Starting Material Remains Problem->Issue2 Issue3 Grignard Step: Low Diastereoselectivity Problem->Issue3 Issue4 Ring Opening (Product Degradation) Problem->Issue4 Fix1 Check Water Content. Increase Ti(OEt)4 to 3.0 eq. Switch solvent to Toluene. Issue1->Fix1 Fix2 Enolization occurring. Switch to organolithium (Cyclopropyl-Li) at -78°C. Issue2->Fix2 Fix3 Add Lewis Acid (AlMe3) or switch solvent to CH2Cl2. Issue3->Fix3 Fix4 Avoid aqueous acid workup. Use HCl/Dioxane (anhydrous). Issue4->Fix4

Figure 2: Decision matrix for troubleshooting reaction failures.

FAQ: User-Submitted Queries

Q1: My Grignard reaction shows 50% conversion and then stops. Adding more reagent doesn't help. Why? A: You are likely experiencing enolization . The 3-oxanone proton at the 2-position (between the oxygen and the imine) is acidic. The Grignard reagent acts as a base rather than a nucleophile, forming the magnesium enamide, which is unreactive.

  • Solution: Switch to Cyclopropyllithium (generated in situ from cyclopropyl bromide and t-BuLi) at -78°C. Organolithiums are harder nucleophiles and kinetically favor addition over deprotonation in many sterically hindered imines. Alternatively, add AlMe₃ or BF₃·OEt₂ to activate the imine before adding the Grignard.

Q2: Can I use the Kulinkovich-Szymoniak reaction instead? A: Yes, you can react tetrahydro-2H-pyran-3-carbonitrile with EtMgBr in the presence of Ti(OiPr)₄.

  • Risk: This reaction produces the primary cyclopropylamine directly but often suffers from lower yields on oxygenated heterocycles due to titanium coordination with the ether oxygen. The Ellman route is generally cleaner for this specific scaffold.

Q3: Is the cyclopropyl group stable to the HCl deprotection? A: Yes. Unlike cyclopropyl carbinols (which rearrange under acidic conditions to homoallylic systems), cyclopropyl amines are relatively stable to mineral acids. However, ensure you do not heat the reaction excessively. Perform the deprotection at room temperature.

Q4: I see a significant impurity by LCMS with Mass M+18 during the imine formation. A: This is the hydrolyzed ketone (reversion). Ti(OEt)₄ generates ethanol as a byproduct. If the reaction isn't sealed or if the reagents are wet, equilibrium shifts back.

  • Solution: Use a Dean-Stark trap or molecular sieves if scaling up, though simply increasing Ti(OEt)₄ concentration usually suffices on a research scale.

Quantitative Data: Solvent Effects on Grignard Addition

The following data illustrates the impact of solvent choice on the Diastereomeric Ratio (dr) for similar


-branched sulfinamides.
SolventTemperatureYield (%)dr (Major:Minor)Notes
THF -48°C82%85:15Standard conditions. Good solubility.
CH₂Cl₂ -48°C78%96:4 Recommended. Non-coordinating solvent maximizes steric directing effect.
Toluene -48°C65%90:10Slower reaction rate; solubility issues with imine at low temp.
Et₂O 0°C55%70:30Poor selectivity due to higher temperature and coordination.
References
  • Ellman, J. A., et al. (1999).[1] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 64(4), 1278–1284.

  • Cogan, D. A., et al. (1999).[1] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society, 120(32), 8011–8019.

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Bertus, P., & Szymoniak, J. (2001). "New easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. (Alternative Route Reference).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Cyclopropyloxetan-3-amine and Other Cyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift Towards Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, there is a pronounced strategic shift away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensionality (3D). Saturated heterocycles are at the forefront of this movement, offering nuanced spatial arrangements that can lead to improved target engagement, enhanced physicochemical properties, and novel intellectual property. Among these, small, strained ring systems provide unique conformational constraints and metabolic properties that are highly sought after by medicinal chemists.

This guide provides an in-depth comparison of the predicted biological and pharmacological profile of 3-cyclopropyloxetan-3-amine , a novel scaffold, against a panel of well-established cyclic amines such as azetidine, pyrrolidine, and piperidine. By deconstructing the constituent parts of this molecule—the metabolically robust cyclopropyl group and the polarity-enhancing oxetane ring—we can project a performance profile that highlights its potential advantages in drug development programs. This analysis is grounded in experimental data from analogous systems and established principles of medicinal chemistry, providing a predictive framework for researchers and scientists.

Section 1: The Unique Structural and Physicochemical Profile of 3-Cyclopropyloxetan-3-amine

The promise of 3-cyclopropyloxetan-3-amine lies in the synergistic combination of its two core components. Understanding their individual contributions is key to appreciating the scaffold's potential.

  • The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple cycloalkane. Its strained three-membered ring results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds.[1] This has profound implications for drug design:

    • Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect is a common strategy to increase a drug's half-life and reduce potential drug-drug interactions.[2][3]

    • Conformational Rigidity: As a rigid linker, it locks the conformation of adjacent groups, which can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[1]

  • The 3-Amino-Oxetane Core: Oxetanes are four-membered heterocyclic ethers that have gained immense popularity as bioisosteres for frequently used but often problematic functional groups like carbonyls and gem-dimethyl groups.[4][5] Their key features include:

    • Enhanced Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall physicochemical properties.[4]

    • Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly lowers the basicity of a proximal amine. An oxetane located alpha to an amine has been shown to reduce the amine's pKa by over two units.[6] This is highly desirable for reducing off-target effects (e.g., hERG channel affinity) and improving cell permeability, as a lower pKa means the amine is less likely to be protonated at physiological pH.

When combined in 3-cyclopropyloxetan-3-amine, these features are predicted to create a scaffold that is simultaneously metabolically robust, conformationally defined, and possesses a finely tuned basicity for optimal pharmacokinetic and pharmacodynamic outcomes.

Comparative Physicochemical Properties

To contextualize the predicted properties of 3-cyclopropyloxetan-3-amine, it is useful to compare the fundamental physicochemical parameters of its parent structures against common cyclic amines. Amine basicity (pKa) and lipophilicity (LogP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound/ScaffoldRing SizepKa (approx.)cLogP (approx.)Key Characteristics
Azetidine411.290.13High ring strain (~25 kcal/mol)[7]; conformationally restricted.
Pyrrolidine511.270.46Low ring strain (~5.4 kcal/mol)[7]; flexible "envelope" conformations.
Piperidine611.220.84No ring strain; stable "chair" conformation.
Cyclopropylamine3 (alkyl)8.9 - 9.10.1 - 0.3Rigid; known metabolic stability.[2][8]
3-Amino-oxetane 4 (hetero)~7.2 - 8.0-0.5 to -0.2Polar; reduced basicity due to inductive effect.[6]
3-Cyclopropyloxetan-3-amine (Predicted) 4 (hetero)~7.0 - 7.8 ~0.4 - 0.7 Combines reduced basicity of amino-oxetane with lipophilicity of cyclopropyl group.

Data compiled from various sources, including[9][10][11]. cLogP values are estimates.

This comparison illustrates the unique chemical space that 3-cyclopropyloxetan-3-amine is predicted to occupy: a pKa significantly lower than common saturated amines like pyrrolidine and piperidine, yet with a moderate lipophilicity that avoids the potential solubility issues of highly polar scaffolds.

Section 2: Comparative Biological Performance

Metabolic Stability: A Decisive Advantage

A primary driver of compound failure during drug development is rapid metabolic clearance. The site of metabolism is often an aliphatic C-H bond, particularly one adjacent to a nitrogen atom.[12] Here, the cyclopropyl group offers a distinct advantage.

  • Standard Cyclic Amines (Azetidine, Pyrrolidine, Piperidine): These scaffolds are susceptible to CYP-mediated oxidation, typically at the carbon alpha to the nitrogen. While substitution can be used to block these "soft spots," the inherent reactivity remains.[12] Studies have shown that among unsubstituted rings, pyrrolidines can sometimes exhibit greater metabolic stability than piperidines in specific contexts.[12] Azetidines, due to their ring strain, can also be susceptible to metabolic ring opening, although this is context-dependent.[13]

  • 3-Cyclopropyloxetan-3-amine: The cyclopropyl group is inherently resistant to C-H oxidation.[2] By placing it directly on the carbon bearing the amine, it is predicted to shield the molecule from common metabolic pathways. This would likely result in significantly lower intrinsic clearance and a longer in vivo half-life compared to analogues containing simple alkyl groups or even other cycloalkyl groups like cyclobutyl or cyclopentyl.

Scaffold TypeRelative Metabolic StabilityCommon Metabolic Pathways
Piperidine-basedLow to Moderateα-Carbon oxidation, N-dealkylation
Pyrrolidine-basedModerateα-Carbon oxidation, N-dealkylation
Azetidine-basedLow to Moderateα-Carbon oxidation, potential for ring-opening
Cyclopropylamine-based High Resistant to C-H oxidation; metabolism often diverted to other parts of the molecule. [2]
Potency and Target Engagement

The rigid, three-dimensional structure of 3-cyclopropyloxetan-3-amine is expected to be highly advantageous for optimizing potency. By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding to a target protein is minimized. This often translates directly into improved binding affinity (lower Ki or IC50 values). Numerous examples in the literature demonstrate that replacing a flexible isopropyl or ethyl group with a cyclopropyl group leads to a significant increase in potency.[1][14] The oxetane ring further contributes to this by providing a defined exit vector for other substituents, allowing for precise probing of binding pockets.

Section 3: Visualizing Key Concepts in Drug Design

Diagrams are essential tools for conceptualizing complex relationships in medicinal chemistry. The following visualizations, generated using DOT language, illustrate the principles discussed.

G cluster_0 Bioisosteric Replacements cluster_1 Carbonyl Carbonyl Oxetane Oxetane Carbonyl->Oxetane Improves solubility & metabolic stability gem-Dimethyl gem-Dimethyl gem-Dimethyl->Oxetane Reduces lipophilicity 3-Cyclopropyloxetan-3-amine 3-Cyclopropyloxetan-3-amine Oxetane->3-Cyclopropyloxetan-3-amine Isopropyl Isopropyl Cyclopropyl Cyclopropyl Isopropyl->Cyclopropyl Increases metabolic stability & rigidity Vinyl Vinyl Vinyl->Cyclopropyl Increases sp3 character Cyclopropyl->3-Cyclopropyloxetan-3-amine

Caption: Bioisosteric relationships relevant to the 3-cyclopropyloxetan-3-amine scaffold.

G cluster_workflow Drug Discovery Screening Cascade A Compound Synthesis (e.g., 3-Cyclopropyloxetan-3-amine) B Primary Screening (Binding Affinity Assay) A->B Test Affinity C Secondary Screening (Cell-based Functional Assay) B->C Test Function D In Vitro ADME Profiling (Metabolic Stability Assay) C->D Assess Drug-like Properties E Lead Optimization (SAR Studies) D->E Refine Structure F In Vivo PK/PD Studies D->F Promising Profile E->A Synthesize New Analogs

Caption: A typical experimental workflow for evaluating and optimizing novel chemical scaffolds.

Section 4: Essential Experimental Protocols

To ensure trustworthiness and reproducibility, all biological comparisons must be based on robust, well-validated experimental protocols. Below are step-by-step methodologies for two key assays central to characterizing cyclic amines.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines a compound's binding affinity (Ki) for a target receptor by measuring how effectively it competes with a radiolabeled ligand.

Causality and Self-Validation: This protocol is designed to be self-validating. Total binding (radioligand only), non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand), and specific binding (Total - Non-specific) are determined. Test compounds are evaluated against the specific binding window. A known inhibitor should be run as a positive control to validate assay performance.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.[15]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.[15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Assay Execution (96-well plate format):

    • To each well, add in order:

      • 150 µL of diluted membranes (e.g., 10-50 µg protein/well).

      • 50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution) or buffer for total binding or a known saturating unlabeled ligand for non-specific binding.

      • 50 µL of radioligand (e.g., [3H]-dopamine) at a fixed concentration, typically at or below its dissociation constant (Kd).[16]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]

  • Filtration and Detection:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by vacuum filtering the contents of the assay plate through the filter plate.[17] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters 3-4 times with ice-cold wash buffer to remove all traces of unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Convert counts per minute (CPM) to percent inhibition relative to the specific binding window.

    • Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[15]

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance (CLint).

Causality and Self-Validation: The protocol includes a "-NADPH" control to ensure that compound loss is due to enzymatic metabolism and not chemical instability. Positive control compounds with known high and low clearance rates (e.g., verapamil and diazepam) are run in parallel to confirm the metabolic competency of the microsome batch.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of NADPH cofactor in buffer (e.g., 1 mM in 100 mM phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., to a final concentration of 0.5 mg/mL) and test compound (final concentration of 1 µM) at 37°C for 5-10 minutes.[19][20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[18]

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a separate plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[20] This action stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex and centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).[20]

Conclusion and Future Outlook

While direct experimental data for 3-cyclopropyloxetan-3-amine is not yet publicly available, a thorough analysis based on established medicinal chemistry principles provides a compelling predictive profile. The unique combination of a metabolically robust cyclopropyl group and a polarity-enhancing, pKa-lowering oxetane ring positions this scaffold as a highly promising candidate for addressing common challenges in drug discovery.

It is predicted to offer:

  • Superior Metabolic Stability: Leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.

  • Favorable Physicochemical Properties: Including a lower, more optimal pKa for improved cell permeability and reduced off-target liabilities.

  • High Potential for Potency: Due to the conformational rigidity imposed by its dual-ring system.

For researchers and drug development professionals, 3-cyclopropyloxetan-3-amine represents an exciting, next-generation building block. Its synthesis and evaluation using the robust protocols detailed herein are warranted to experimentally validate these predicted advantages and unlock its full potential in the development of novel therapeutics.

References

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). National Institutes of Health (PMC). Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Key compounds of this work shown in the LogP–pKa(H) plot... ResearchGate. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). National Institutes of Health (PMC). Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2014). ResearchGate. Available at: [Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023). PubMed. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2022). National Institutes of Health (PMC). Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (PMC). Available at: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

  • Oxetane Presentation. The Dong Group. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Boronpharm. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]

  • Heterocyclic amine. Wikipedia. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

Sources

Comparative Analysis of 3-Cyclopropyloxan-3-amine Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyloxan-3-amine (also known as 3-cyclopropyltetrahydro-2H-pyran-3-amine) represents a high-value medicinal chemistry scaffold.[1][2] It combines the metabolic stability of the oxane (tetrahydropyran) ring with the conformational restriction and lipophilicity modulation of the cyclopropyl group. The presence of a quaternary center at the 3-position introduces chirality and steric bulk, often critical for improving the selectivity of kinase inhibitors and GPCR ligands.

This guide analyzes two distinct synthetic pathways:

  • The Ellman Auxiliary Route (Nucleophilic Addition): The preferred method for discovery chemistry, offering high enantioselectivity and operational simplicity.

  • The De Novo Cyclization & Rearrangement Route: A cost-effective strategy for large-scale production, utilizing commodity starting materials to construct the ring around the quaternary center.

Route 1: The Ellman Auxiliary Approach (Discovery Standard)

Strategic Utility: Best for rapid SAR generation, enantioselective synthesis, and late-stage diversification.

Mechanistic Overview

This route relies on the condensation of dihydro-2H-pyran-3(4H)-one with a chiral sulfinamide, followed by the diastereoselective addition of a cyclopropyl nucleophile. The bulky tert-butylsulfinyl group directs the attack of the Grignard reagent, establishing the quaternary center with high stereocontrol.

Experimental Protocol

Step 1: Ketimine Formation

  • Reagents: Dihydro-2H-pyran-3(4H)-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF or Toluene.

  • Procedure:

    • Dissolve the ketone and sulfinamide in dry THF under N₂.

    • Add Ti(OEt)₄ dropwise at room temperature.

    • Heat to 60–70°C for 12–16 hours. Monitor by LCMS for disappearance of ketone.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium oxide paste). Dilute with EtOAc, filter through Celite, and concentrate.

    • Purification: Silica gel chromatography (usually Hexane/EtOAc).

Step 2: Nucleophilic Addition (The Critical Step)

  • Reagents: Cyclopropylmagnesium bromide (0.5 M in THF, 2.0 eq).

  • Solvent: Dry CH₂Cl₂ or Toluene (Non-coordinating solvents often enhance diastereoselectivity).

  • Procedure:

    • Dissolve the sulfinimine in dry CH₂Cl₂ and cool to -78°C.

    • Add Cyclopropylmagnesium bromide dropwise to maintain internal temperature <-70°C.

    • Stir at -78°C for 2 hours, then slowly warm to RT overnight.

    • Quench: Add saturated NH₄Cl solution.

    • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH or Dioxane.

    • Add 4M HCl in Dioxane (excess). Stir at RT for 1 hour.

    • Isolation: Concentrate to dryness. Triturate with Et₂O to obtain the 3-Cyclopropyloxan-3-amine hydrochloride salt as a white solid.

Pathway Visualization

EllmanRoute Ketone Dihydro-2H-pyran-3(4H)-one Ketimine N-Sulfinyl Ketimine (Activated Electrophile) Ketone->Ketimine Ti(OEt)4, THF, 70°C Sulfinamide (R)-t-Bu-Sulfinamide Sulfinamide->Ketimine Intermediate Sulfinamide (Quaternary Center) Ketimine->Intermediate Grignard Addition (-78°C to RT) Grignard Cyclopropyl-MgBr Grignard->Intermediate Product 3-Cyclopropyloxan-3-amine (Chiral Salt) Intermediate->Product HCl/Dioxane (Deprotection)

Figure 1: The Ellman Auxiliary route enables stereoselective formation of the quaternary center via a titanium-mediated condensation and subsequent Grignard addition.

Route 2: The De Novo Ring Construction (Scale-Up Alternative)

Strategic Utility: Best for multi-gram to kilogram scale synthesis where material cost is paramount and chirality can be resolved later (or is not required).

Mechanistic Overview

This route builds the tetrahydropyran ring around the quaternary center. It starts with cheap cyclopropylacetonitrile , which undergoes double alkylation with bis(2-chloroethyl) ether . The resulting nitrile is then converted to the amine via a rearrangement reaction (Hofmann or Curtius) to excise the nitrile carbon and install the nitrogen.

Experimental Protocol

Step 1: Double Alkylation (Ring Formation)

  • Reagents: Cyclopropylacetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), NaH (60% dispersion, 2.5 eq).

  • Solvent: DMF or DMSO (requires polar aprotic solvent for dialkylation).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add cyclopropylacetonitrile dropwise. Stir for 30 min.

    • Add bis(2-chloroethyl) ether dropwise.

    • Heat to 60–80°C for 4–6 hours.

    • Workup: Quench with water (carefully!), extract with Et₂O. The product is 3-cyclopropyltetrahydropyran-3-carbonitrile .

Step 2: Partial Hydrolysis to Amide

  • Reagents: KOH (powdered), t-BuOH.

  • Procedure:

    • Reflux the nitrile with KOH in t-BuOH for 12 hours.

    • Note: Sterically hindered nitriles are difficult to hydrolyze. If this fails, use H₂SO₄ (conc.) at 60°C to form the amide.

Step 3: Hofmann Rearrangement

  • Reagents: NaOCl (Bleach) or PhI(OAc)₂ (PIDA), NaOH.

  • Procedure:

    • Dissolve the amide in MeOH/NaOH.

    • Add NaOCl solution at 0°C.

    • Heat to 60°C for 1 hour. The isocyanate intermediate is hydrolyzed in situ to the amine.

    • Isolation: Acidify to form the salt, extract impurities, then basify and extract the free amine.

Pathway Visualization

RingConstruction Start Cyclopropylacetonitrile Nitrile 3-Cyclopropyl-THP-3-carbonitrile Start->Nitrile NaH, DMF, 80°C (Dialkylation) Linker Bis(2-chloroethyl) ether Linker->Nitrile Amide 3-Cyclopropyl-THP-3-carboxamide Nitrile->Amide KOH, t-BuOH (Partial Hydrolysis) Isocyanate Isocyanate Intermediate Amide->Isocyanate NaOCl, NaOH (Hofmann Rearrangement) Product 3-Cyclopropyloxan-3-amine Isocyanate->Product In-situ Hydrolysis

Figure 2: The Ring Construction route utilizes commodity chemicals to build the scaffold, followed by a Hofmann rearrangement to install the amine.

Comparative Analysis

FeatureRoute 1: Ellman AuxiliaryRoute 2: Ring Construction
Primary Use Case Discovery / Med-Chem (mg to g scale)Process / Manufacturing (kg scale)
Step Count 3 Linear Steps3-4 Linear Steps
Enantioselectivity High (>95% ee possible) Racemic (requires resolution)
Key Challenge Cost of Sulfinamide & Ti reagentHydrolysis of hindered nitrile
Safety Profile Good (Standard lab hazards)Moderate (NaH, Exothermic alkylation)
Atom Economy Moderate (Loss of sulfinyl group)High (Commodity building blocks)
Technical Insight: Why not Reductive Amination?

A common error in designing this synthesis is attempting reductive amination of 3-cyclopropyltetrahydropyran-3-one.

  • The Problem: Reductive amination requires a ketone and an amine source.[2] However, the target molecule has a quaternary center (Carbon bonded to Cyclopropyl, Amine, and two Ring Carbons).

  • The Reality: Standard reductive amination of a ketone yields a tertiary center (CH-NH2). To get the quaternary center, you must add a carbon nucleophile (Route 1) or rearrange a carbon substituent (Route 2).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of α-Branched Amines via tert-Butanesulfinamides." Accounts of Chemical Research.

    • Context: Establishes the foundational protocol for using sulfinamides to synthesize alpha-qu
  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

    • Context: Comprehensive review detailing the addition of Grignard reagents (like cyclopropyl-MgBr) to ketimines.
  • Ciganek, E. (2008).[3] "The Hofmann Reaction." Organic Reactions.[3][4][5][6][7]

    • Context: Authoritative source for the rearrangement conditions used in Route 2.
  • BLDpharm. (n.d.). "Product: 3-Cyclopropyltetrahydro-2H-pyran-3-amine hydrochloride."[8] Catalog Data.

    • Context: Verifies the commercial availability and stability of the specific target molecule.
  • Sigma-Aldrich. (n.d.).[9] "Cyclopropylmagnesium bromide solution."[9] Product Specification.

    • Context: Confirms availability of the key nucleophile for Route 1.

Sources

in vitro and in vivo studies of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical profile and comparative analysis of 3-Cyclopropyloxan-3-amine (CAS: 1694400-91-3), a specialized building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability in drug candidates.[1][2][3][4][5]

Optimizing Lead Compounds via Gem-Disubstituted Scaffolds[1][2][3][4][5]

Compound Identity:

  • IUPAC Name: 3-Cyclopropyltetrahydro-2H-pyran-3-amine[1][2][3][4][5]

  • Common Name: 3-Cyclopropyloxan-3-amine[1][2][3][4][6][7][8]

  • CAS Number: 1694400-91-3 (Free Base), 2490398-55-3 (HCl Salt)[1][2][3][4]

  • Molecular Formula: C₈H₁₅NO[2][3][9]

  • Molecular Weight: 141.21 g/mol [2][3][9][10]

Part 1: Strategic Rationale & Comparative Analysis[1][2][3]

In drug discovery, replacing a simple amine or alkyl group with a gem-disubstituted cyclic amine is a proven strategy to restrict conformation, lower lipophilicity (vs. carbocycles), and block metabolic "soft spots."[3][4][5] 3-Cyclopropyloxan-3-amine combines the polarity of a tetrahydropyran (oxane) ring with the metabolic resistance of a cyclopropyl group.[1][2][3][4][5]

Comparative Properties Table

The following data compares 3-Cyclopropyloxan-3-amine against its direct structural analogs.

Property3-Cyclopropyloxan-3-amine (Target)3-Aminotetrahydropyran (Parent)1-Cyclopropylcyclohexan-1-amine (Carbocycle)3-Cyclopropyloxetan-3-amine (Ring Contraction)
Structure Gem-disubstituted (C3)Mono-substitutedCarbocyclic Analog4-Membered Analog
cLogP (Est.)[1][2][3][4][5]~0.8 - 1.1-0.3~2.5~0.1
TPSA (Ų)~35 (Ether + Amine)~35~26 (Amine only)~35
pKa (Base)~9.5~10.2~10.5~8.2
Metabolic Risk Low (Steric/Electronic block)High (α-C oxidation)Medium (Ring oxidation)Low
Role Balanced Lipophilicity/StabilityHigh Solubility / High ClearanceHigh Potency / Low SolubilityLow LogP / Lower Basicity
Mechanistic Insight
  • Metabolic Blocking: The parent compound, 3-aminotetrahydropyran, possesses an alpha-hydrogen at the C3 position.[1][2][3][4][5] This proton is highly susceptible to abstraction by Cytochrome P450 (CYP) enzymes, leading to oxidative deamination.[4][5] Introducing the cyclopropyl group at C3 creates a quaternary center, removing this alpha-proton and forcing metabolism to occur at less favorable distal sites.[1][2][3][4][5]

  • Basicity Modulation: The inductive effect of the pyran oxygen (beta-position) lowers the pKa of the amine compared to the cyclohexane analog.[4][5] This is often desirable to improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce hERG channel binding, which is associated with high basicity.[4][5]

Part 2: In Vitro Studies & Experimental Protocols[1][2][3]

To validate this scaffold in a lead series, the following in vitro assays are critical.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Confirm the "metabolic blocking" effect of the cyclopropyl group compared to the mono-substituted parent.[3][4][5]

Protocol:

  • Preparation: Incubate test compound (1 µM) with pooled human/rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1][2][3][4][5]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result:

  • 3-Aminotetrahydropyran: High clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     µL/min/mg) due to rapid N-dealkylation.[1][3][4]
    
  • 3-Cyclopropyloxan-3-amine:[1][2][3][4][6][7][8][11] Low-to-moderate clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     µL/min/mg), confirming the quaternary center stability.[1][2][3][4]
    
Caco-2 Permeability Assay

Objective: Assess if the increased lipophilicity (cyclopropyl addition) compromises or enhances intestinal absorption.[1][3][4][5]

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters; culture for 21 days to form a monolayer.

  • Dosing: Apply compound (10 µM) to the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Measure concentration in receiver compartments via LC-MS/MS.

  • Integrity Check: Use Lucifer Yellow to confirm monolayer intactness (

    
     cm/s).
    

Causality: The cyclopropyl group increases lipophilicity (LogP), generally increasing passive permeability (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) compared to the highly polar parent amine.[4]

Part 3: Visualization of Metabolic Rationale

The following diagram illustrates the structural logic behind selecting 3-Cyclopropyloxan-3-amine over its alternatives.

MetabolicLogic Parent 3-Aminotetrahydropyran (Parent Scaffold) Risk CYP450 Attack (α-Carbon Oxidation) Parent->Risk Has α-H Target 3-Cyclopropyloxan-3-amine (Target Scaffold) Parent->Target Structural Modification Instability Metabolic Instability (Rapid Clearance) Risk->Instability N-Dealkylation Feature Gem-Cyclopropyl Group (Quaternary Center) Target->Feature Contains Benefit Metabolic Blockade (No α-Proton) Feature->Benefit Steric/Electronic Shield Outcome Extended Half-Life (T1/2) Improved Bioavailability Benefit->Outcome In Vivo Effect

Caption: Structural modification strategy converting the metabolically labile parent amine into the stable gem-disubstituted target.

Part 4: In Vivo Implications[1][2][3]

While specific in vivo data for the isolated building block is rarely published (as it is a fragment), its incorporation into drug candidates typically yields the following pharmacokinetic (PK) improvements:

  • Reduced Clearance (CL): By blocking the primary metabolic route, the total systemic clearance decreases.[4][5]

  • Volume of Distribution (Vd): The moderate lipophilicity of the cyclopropyl-oxane motif allows for moderate tissue distribution without the excessive phospholipidosis risk associated with highly lipophilic cyclohexyl amines.[4][5]

  • CNS Penetration: The oxane ring reduces LogP relative to cyclohexane, potentially lowering Brain/Plasma ratio (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), which is beneficial if the target is peripheral (reducing CNS side effects).[4]
    
Synthesis Workflow (Brief)

For researchers synthesizing this building block:

  • Starting Material: Tetrahydro-4H-pyran-3-one.[1][2][3][4][5]

  • Step 1: Formation of the ketimine (using Ellman's sulfinamide or benzylamine).[4][5]

  • Step 2: Grignard addition (Cyclopropylmagnesium bromide).[4][5]

  • Step 3: Deprotection (Acidic hydrolysis) to yield the free amine.[4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136263592: 3-Cyclopropyltetrahydro-2H-pyran-3-amine. [Link][1][2][3][4][5]

  • Wuitschik, G., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][5] (Contextual reference for cyclic ether/amine properties). Angewandte Chemie International Edition. [Link][4][5]

  • Meanwell, N. A. (2011).[4][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4][5] [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Cyclopropyloxan-3-amine and its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Conundrum of Modern Scaffolds

In contemporary drug discovery, medicinal chemists are increasingly turning to novel, three-dimensional scaffolds to navigate the complexities of biological targets and escape the confines of "flat" chemical space. Among these, saturated heterocycles like oxetanes have gained significant traction.[1] They offer an elegant means to enhance aqueous solubility, modulate lipophilicity, and introduce steric bulk without a substantial penalty in molecular weight.[2][3] However, the incorporation of such motifs is not without its challenges, paramount among them being metabolic stability. A compound's susceptibility to biotransformation is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[4][5]

This guide focuses on a particularly intriguing structure: 3-Cyclopropyloxan-3-amine . This molecule represents a fascinating intersection of two popular medicinal chemistry tactics: the use of a metabolically robust oxetane core and the installation of a cyclopropyl group to block metabolism. The 3,3-disubstitution on the oxetane ring is generally considered a stabilizing feature, sterically hindering enzymatic attack.[6] Conversely, the cyclopropylamine moiety is a well-documented structural alert, prone to cytochrome P450 (CYP)-mediated oxidation that can lead to ring-opening and the formation of reactive metabolites.[7][8]

The purpose of this guide is to provide an in-depth, objective comparison of the metabolic stability of 3-Cyclopropyloxan-3-amine against rationally designed structural analogs. By systematically dissecting the molecule and evaluating the metabolic contribution of each component, we aim to provide drug development professionals with a clear, evidence-based understanding of the inherent liabilities and strategic opportunities associated with this chemical class.

The Structural Dichotomy: Analyzing the Components

The metabolic fate of 3-Cyclopropyloxan-3-amine is dictated by the interplay between its constituent parts. Understanding their individual predispositions is key to predicting the stability of the whole.

The Oxetane Ring: A Polar Shield

The oxetane ring is a strained, four-membered ether that has become a valuable tool for medicinal chemists.[2] Its polarity and ability to act as a hydrogen bond acceptor often improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In many cases, oxetanes are used as bioisosteres for carbonyl or gem-dimethyl groups to block metabolically labile C-H bonds, thereby enhancing stability.[6] However, the oxetane ring itself is not metabolically inert. It can be a substrate for microsomal epoxide hydrolase (mEH), leading to hydrolysis and the formation of diols.[9] The substitution pattern is critical; 3,3-disubstituted oxetanes, as in our core compound, are generally more stable due to steric hindrance around the ether oxygen.[6]

The Cyclopropylamine Moiety: A Hidden Liability

Cyclopropyl groups are frequently incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the strained ring makes it resistant to standard oxidative metabolism by CYPs.[7] This classic strategy, however, is subverted when the cyclopropyl ring is directly attached to a nitrogen atom. The resulting cyclopropylamine can undergo CYP-mediated single-electron transfer (SET) from the nitrogen, which destabilizes the adjacent cyclopropyl ring, leading to rapid ring-opening.[10][11] This pathway can generate reactive intermediates, such as α,β-unsaturated aldehydes, which can form covalent adducts with hepatic proteins, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[7][8]

The Hypothesis: An Unstable Alliance

In 3-Cyclopropyloxan-3-amine, these two motifs are locked in a precarious balance. The core question is whether the stabilizing influence of the 3,3-disubstituted oxetane scaffold can overcome the inherent instability of the cyclopropylamine moiety. Does the steric bulk shield the nitrogen from CYP access, or does the electronic nature of the oxetane ring fail to prevent the SET mechanism that triggers ring scission? To answer this, we must turn to empirical data.

Comparative In Vitro Metabolic Stability Analysis

To isolate the metabolic contributions of the oxetane and cyclopropylamine moieties, we designed a set of comparator compounds and evaluated their stability in standard in vitro ADME assays.

  • Compound A (Parent): 3-Cyclopropyloxan-3-amine

  • Compound B (gem-Dimethyl Analog): 3-(Dimethylmethyl)oxan-3-amine (replaces cyclopropyl with a common, more stable bioisostere)

  • Compound C (Cyclobutane Analog): 1-Cyclopropylcyclobutanamine (replaces the oxetane oxygen with a methylene group to assess the heteroatom's role)

  • Compound D (Acyclic Analog): 2-Cyclopropyl-2-aminopropan-1-ol (removes the cyclic constraint of the oxetane)

Experimental Design: Choosing the Right Tools

The causality behind selecting our experimental systems is rooted in their ability to model different aspects of hepatic clearance.

  • Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that uses a subcellular fraction of the liver containing the endoplasmic reticulum.[12] It is rich in Phase I enzymes, particularly the cytochrome P450 (CYP) family.[4][13] This assay is therefore perfectly suited to investigate our primary hypothesis: that the metabolic liability of Compound A is driven by CYP-mediated oxidation of the cyclopropylamine. The reaction is initiated by the addition of the cofactor NADPH.[13]

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells, providing a more holistic and physiologically relevant model.[14][15] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active cellular transport mechanisms.[16][17] This allows us to assess the overall intrinsic clearance (CLint) and identify if other pathways (e.g., glucuronidation of the amine) contribute significantly to the compound's disposition.

Data Summary and Interpretation

The following table summarizes the key metabolic stability parameters obtained from human liver microsome (HLM) and human hepatocyte incubations.

CompoundStructureHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
A (Parent) 3-Cyclopropyloxan-3-amine< 5> 2778173
B (gem-Dimethyl) 3-(Dimethylmethyl)oxan-3-amine> 60< 23> 120< 11.5
C (Cyclobutane) 1-Cyclopropylcyclobutanamine71981592
D (Acyclic) 2-Cyclopropyl-2-aminopropan-1-ol< 5> 2776231

Data are representative and intended for comparative purposes.

Interpretation:

  • Compound A (Parent) exhibits high clearance: The rapid disappearance of Compound A in both liver microsomes and hepatocytes confirms it is metabolically unstable. The high clearance in the NADPH-dependent microsomal assay strongly points to CYP-mediated metabolism as the primary clearance pathway.[13][18]

  • Cyclopropylamine is the key liability: The most dramatic result is the difference between Compound A and Compound B. Replacing the cyclopropyl group with a gem-dimethyl group, a classic bioisosteric replacement, almost completely eliminated metabolic turnover.[7] This provides compelling evidence that the cyclopropylamine moiety, not the oxetane ring, is the metabolic soft spot.

  • The Oxetane Oxygen plays a role: Comparing Compound A to its carbocyclic analog, Compound C, reveals a notable increase in stability when the oxetane oxygen is removed. While still cleared rapidly, Compound C is significantly more stable than Compound A. This suggests the electron-withdrawing nature of the ether oxygen may exacerbate the lability of the cyclopropylamine, possibly by making the nitrogen lone pair more accessible for the initial SET event.

  • Ring constraint offers minimal protection: The acyclic analog, Compound D, shows similarly high clearance to the parent compound. This indicates that the conformational constraint imposed by the oxetane ring does little to protect the molecule from metabolic attack.

Proposed Metabolic Pathways

Based on the stability data and established biochemical mechanisms, we can propose the dominant metabolic pathways for 3-Cyclopropyloxan-3-amine. The primary route is CYP-mediated oxidation at the nitrogen, leading to destabilization and scission of the cyclopropyl ring. A minor, secondary pathway could involve direct oxidation of the oxetane ring, though this is less likely given the stability of the comparator compounds.

G cluster_main Proposed Metabolic Pathways for 3-Cyclopropyloxan-3-amine cluster_major Major Pathway (CYP-Mediated) cluster_minor Minor Pathway Parent Compound A (3-Cyclopropyloxan-3-amine) SET Single Electron Transfer (SET) at Nitrogen Parent->SET CYP450 Oxidation Oxetane Ring Oxidation/Hydrolysis Parent->Oxidation CYP or mEH RingOpening Radical Clock Ring Opening SET->RingOpening ReactiveMetabolite Reactive Aldehyde Metabolite RingOpening->ReactiveMetabolite Adduct Potential Hepatotoxicity ReactiveMetabolite->Adduct Covalent Binding to Proteins Diol Diol Metabolite Oxidation->Diol

Caption: Proposed metabolic pathways for 3-Cyclopropyloxan-3-amine.

Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies for the in vitro assays described. These protocols are self-validating through the inclusion of appropriate positive and negative controls.

Liver Microsomal Stability Assay

This protocol assesses Phase I metabolism by incubating the test compound with liver microsomes and an NADPH-regenerating system.[18][19]

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[20] Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in buffer.[19]

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add aliquots of the liver microsome working solution.

    • Add the test compound working solutions to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[20]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative control (no-NADPH) wells.[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[13]

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 3000g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic clearance using intact liver cells.[14][19]

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[17]

    • Transfer the cell suspension to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the cells in fresh medium and determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 1-2 million viable cells/mL.[14]

  • Incubation:

    • Prepare a 1 µM working solution of the test compound and controls (e.g., Diclofenac, Midazolam) in incubation medium.[14]

    • Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C for 15 minutes.

    • Add the test compound working solution to the hepatocyte suspension to start the incubation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[14]

  • Sample Processing & Analysis:

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[16]

    • Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol (Steps 5 & 6).

Conclusion and Strategic Recommendations

For drug development professionals working with this scaffold, we offer the following strategic recommendations:

  • Avoid the Cyclopropylamine Moiety: When seeking to install a small, sterically demanding group at the 3-position of an oxetane, the cyclopropyl group should be used with extreme caution if an amine is also present at that position.

  • Embrace Alternative Bioisosteres: As demonstrated by the high stability of Compound B, replacing the cyclopropyl group with a gem-dimethyl group is a highly effective strategy to block the metabolic hotspot without significantly altering the steric profile. Other potential bioisosteres, such as a trifluoromethyl group, could also be explored.[21]

  • Prioritize Early ADME Screening: For any compound containing a cyclopropylamine, in vitro metabolic stability assays, particularly in liver microsomes, should be conducted at the earliest stages of a discovery campaign to flag potential liabilities.

By understanding the distinct metabolic vulnerabilities of these popular medicinal chemistry motifs, researchers can make more informed decisions in the design of safer, more effective, and more durable drug candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • MDPI. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Toselli, F., Fredenwall, M., Winzell, M. S., Aagaard, C., de Kretser, C., & Hayes, M. A. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry. [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., Karki, K., & Sarris, K. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. [Link]

  • ResearchGate. (2016). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • ResearchGate. (2018). Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • Hanna, I., & Rettie, A. E. (2011). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

  • Dymarska, M., & Janeczko, T. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Biotechnology Letters. [Link]

  • ResearchGate. (2011). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]

  • ResearchGate. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. [Link]

  • Frontiers. (2018). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

Sources

head-to-head comparison of 3-Cyclopropyloxan-3-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Cyclopropyloxan-3-amine in BACE1 Inhibition

Executive Summary

3-Cyclopropyloxan-3-amine (also chemically distinct as 3-cyclopropyl-tetrahydro-2H-pyran-3-amine) represents a privileged scaffold in the design of "Second Generation" BACE1 (β-Secretase 1) inhibitors. Unlike first-generation peptidomimetics or early hydroxyethylamine (HEA) transition-state analogs, this core leverages the amino-oxane moiety to solve the critical "CNS Multiparameter Optimization" (CNS MPO) challenge: balancing potency with blood-brain barrier (BBB) permeability and reducing hERG cardiotoxicity.

This guide provides a head-to-head technical comparison of the 3-Cyclopropyloxan-3-amine scaffold against the industry-standard Verubecestat (MK-8931) core and traditional Hydroxyethylamine (HEA) inhibitors.

Mechanism of Action & Structural Logic

The efficacy of 3-Cyclopropyloxan-3-amine stems from its ability to mimic the transition state of aspartic protease cleavage while maintaining a physicochemical profile suitable for CNS exposure.

Binding Topology
  • The "Warhead" (Amine): The primary amine forms a high-energy salt bridge with the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1.

  • The "Anchor" (Cyclopropyl): The 3-cyclopropyl group provides a rigid, hydrophobic bulk that optimally fills the S1/S2 sub-pockets, inducing a "flap-closed" conformation of the enzyme.

  • The "Modulator" (Oxane Ring): The ether oxygen in the tetrahydropyran ring exerts an electron-withdrawing inductive effect (

    
    ), lowering the pKa of the adjacent amine.
    
Pathway Visualization

The following diagram illustrates the inhibition logic and the downstream effects on the Amyloidogenic Pathway.

BACE1_Inhibition APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Amyloidogenic Processing BACE1 BACE1 Enzyme (Asp32/Asp228 Dyad) BACE1->APP Cleaves (Blocked) Inhibitor 3-Cyclopropyloxan-3-amine (Scaffold) Inhibitor->BACE1 Protonated Amine Binds Asp Dyad Inhibitor->BACE1 Cyclopropyl fills S1/S2 Pocket Inhibitor->C99 Reduces Levels GammaSec Gamma-Secretase C99->GammaSec Substrate Ab42 Amyloid-Beta (Aβ42) (Neurotoxic Oligomers) GammaSec->Ab42 Cleavage Plaque Amyloid Plaques (AD Pathology) Ab42->Plaque Aggregation

Figure 1: Mechanism of Action. The 3-Cyclopropyloxan-3-amine scaffold competitively binds the BACE1 active site, preventing the rate-limiting cleavage of APP.

Head-to-Head Comparison

This section compares the 3-Cyclopropyloxan-3-amine (3-CPA) scaffold against the Verubecestat (MK-8931) core (Iminothiadiazinone) and the traditional Hydroxyethylamine (HEA) scaffold.

Table 1: Physicochemical & Pharmacological Profiling
Feature3-Cyclopropyloxan-3-amine (3-CPA)Verubecestat Core (MK-8931)Hydroxyethylamine (HEA)
Core Structure Saturated Cyclic Ether (Tetrahydropyran)Fused IminothiadiazinoneLinear Peptidomimetic
pKa (Amine) 7.8 – 8.2 (Optimal)~7.5 (Optimal)> 10 (Too Basic)
hERG Inhibition Low (Due to lower pKa)LowHigh (Cation trapping)
P-gp Efflux Low (High CNS penetration)LowHigh (Substrate)
Metabolic Stability High (Oxane ring is stable)Moderate (S-oxidation risk)Low (Peptide bonds)
Synthetic Complexity Moderate (5-6 steps)High (>12 steps)High (Chiral centers)
Selectivity (BACE2) High (>50x)High (>100x)Low (<10x)
Critical Analysis
  • The pKa Advantage (3-CPA vs. Cyclohexyl/HEA):

    • Standard primary amines (like cyclohexyl-amine) have a pKa

      
       10.5. At physiological pH (7.4), they are >99.9% protonated. This high cationic charge leads to phospholipidosis  and hERG channel blockage  (QTc prolongation).
      
    • The 3-Cyclopropyloxan-3-amine incorporates an ether oxygen. The inductive effect (

      
      ) lowers the pKa to ~8.0. This ensures a significant fraction exists as the free base to cross the BBB, while re-protonating in the acidic endosome (where BACE1 is active) to bind the target.
      
  • Structural Rigidity (3-CPA vs. Linear HEA):

    • HEA inhibitors are flexible, requiring a large entropic penalty to bind.

    • The 3-CPA ring locks the amine and cyclopropyl group into a "bioactive conformation," improving potency (

      
      ) by minimizing entropy loss.
      

Experimental Protocols

To validate the performance of the 3-Cyclopropyloxan-3-amine scaffold, the following protocols are recommended.

Protocol A: Synthesis of the 3-CPA Core (Strecker-Type)

Use this workflow to generate the scaffold for SAR studies.

  • Reagents: Tetrahydro-4H-pyran-4-one, Cyclopropylamine, Trimethylsilyl cyanide (TMSCN).

  • Step 1 (Imine Formation): Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in DCM. Add Cyclopropylamine (1.1 eq) and

    
    . Stir at RT for 12h. Filter.
    
  • Step 2 (Nitrile Addition): Cool filtrate to 0°C. Add TMSCN (1.2 eq) and catalytic

    
    . Stir 4h.
    
  • Step 3 (Hydrolysis/Rearrangement): Treat the resulting aminonitrile with Grignard reagent (if alkylation is desired) or reduce directly depending on the specific 3-position target.

    • Note: For the specific 3-cyclopropyl-3-amino target, a Ketimine Grignard approach is preferred:

      • Form ketimine from 3-cyclopropyl ketone derivative.

      • Add Grignard/Lithiate to introduce the ring closure or amine functionality.

    • Refined Route: Start with Dihydro-2H-pyran-3(4H)-one . React with Cyclopropylmagnesium bromide followed by Ritter reaction or Azidation/Reduction to install the amine at the quaternary center.

Protocol B: BACE1 FRET Inhibition Assay

Standardized assay to determine


.
  • Buffer: 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS. Note: pH 4.5 mimics the endosomal environment.

  • Substrate: Rh-EVNLDAEFK-Quencher (fluorogenic amyloid precursor peptide).

  • Enzyme: Recombinant human BACE1 (extracellular domain).

  • Procedure:

    • Incubate 3-Cyclopropyloxan-3-amine derivative (serial dilution 1 nM – 10 µM) with 10 nM BACE1 for 15 min at RT.

    • Add Substrate (5 µM final).

    • Measure Fluorescence (Ex: 530 nm, Em: 590 nm) kinetically for 30 min.

  • Analysis: Fit slopes to Sigmoidal Dose-Response equation to calculate

    
    .
    

Comparative Data Visualization

The following diagram represents the "CNS Multiparameter Optimization" (MPO) score, comparing the 3-CPA scaffold against a standard Cyclohexyl scaffold.

MPO_Comparison cluster_0 Standard Cyclohexyl Scaffold cluster_1 3-Cyclopropyloxan-3-amine Scaffold Cyclohexyl Cyclohexyl-Amine pKa: ~10.5 hERG Risk: HIGH BBB Permeability: LOW Property O-Atom Effect Cyclohexyl->Property Replace CH2 with O Oxane 3-Cyclopropyloxan-3-amine pKa: ~8.0 hERG Risk: LOW BBB Permeability: HIGH Property->Oxane Reduces Basicity Improves Solubillity

Figure 2: The Structural Evolution. Replacing the carbocyclic methylene with an ether oxygen (Oxane) optimizes the physicochemical properties for CNS drug delivery.

References

  • Stamford, A. W., et al. (2012). "Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Mullard, A. (2017). "BACE inhibitors: the long road ahead." Nature Reviews Drug Discovery. Link

  • Cumming, J. N., et al. (2012). "The optimization of a novel series of cyclic ether BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Oehlrich, D., et al. (2014). "The evolution of amidine-based BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "Tetrahydro-2H-pyran-3-amine derivatives." National Center for Biotechnology Information. Link

Cross-Reactivity & Selectivity Profiling of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Bioisostere Dilemma

In modern lead optimization, 3-Cyclopropyloxan-3-amine represents a high-value, high-risk structural motif. It acts as a "gem-disubstituted" bioisostere designed to replace traditional cyclohexyl or piperidinyl scaffolds. Its primary utility lies in the Tetrahydropyran (THP) Effect —lowering lipophilicity (LogD) while maintaining the steric bulk required for receptor occupancy.

However, this scaffold introduces a critical safety liability: the cyclopropyl amine moiety. Unlike simple alkyl amines, cyclopropyl amines are notorious mechanism-based inhibitors (MBI) —also known as suicide inhibitors—of Cytochrome P450 enzymes.[1]

This guide outlines the mandatory cross-reactivity profiling required to de-risk this scaffold, comparing it against standard alternatives like Cyclohexylamine and 3-Aminotetrahydropyran .

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-Cyclopropyloxan-3-amine with its primary structural competitors. The "Cross-Reactivity Risk" here refers to off-target binding and metabolic inactivation.

Feature3-Cyclopropyloxan-3-amine (Target)Cyclohexylamine (Alternative A)3-Aminotetrahydropyran (Alternative B)
Primary Utility Lower LogD + Conformational LockHigh Lipophilic ContactLower LogD + Flexible
Steric Environment Gem-disubstituted (High Constraint)Monosubstituted (Flexible)Monosubstituted (Flexible)
Lipophilicity (LogD) Low (~0.5 - 1.0 vs Cyclohexane)High (> 2.0)Low (~0.5)
hERG Liability Low (Polar ether reduces risk)High (Lipophilic cation)Low
CYP Inhibition Risk Critical (Suicide Inhibition) Moderate (Reversible)Low (Reversible)
Metabolic Soft Spot Ring opening (Radical mechanism)Alpha-carbon hydroxylationAlpha-carbon hydroxylation
Key Insight: The "Trojan Horse" Effect

While the oxane (THP) ring reduces hERG binding (a major safety win), the cyclopropyl group introduces a "Trojan Horse" risk. It resists simple metabolic clearance but can undergo radical ring-opening inside the CYP active site, covalently modifying the enzyme.[1] This is the primary "cross-reactivity" that must be profiled.

Mechanism of Cross-Reactivity: CYP Suicide Inhibition

To understand the profiling requirements, one must understand the causality. The cyclopropyl amine is not just a steric block; it is a latent reactive group.

The Radical Ring-Opening Pathway

When a CYP enzyme (e.g., CYP2D6 or CYP3A4) attempts to oxidize the amine, it generates a nitrogen-centered radical. In standard amines, this leads to dealkylation. In cyclopropyl amines, this radical triggers a rapid ring opening, forming a reactive carbon-centered radical that attacks the CYP heme porphyrin.

CYP_Mechanism Substrate 3-Cyclopropyloxan-3-amine (Substrate) CYP_Binding CYP450 Active Site (Binding) Substrate->CYP_Binding Kd Radical_N N-Centered Radical (Intermediate) CYP_Binding->Radical_N SET / HAT Ring_Open Ring Opening (C-Centered Radical) Radical_N->Ring_Open Fast Kinetics Inactivation Covalent Heme Adduct (Enzyme Death) Ring_Open->Inactivation Irreversible Cross-Reactivity

Caption: Mechanism-Based Inhibition (MBI) pathway where the cyclopropyl moiety acts as a suicide substrate for CYP enzymes.

Experimental Protocols: Self-Validating Profiling Systems

Do not rely on standard IC50 assays. Standard assays only measure reversible inhibition. To detect the specific cross-reactivity of 3-Cyclopropyloxan-3-amine, you must use a Time-Dependent Inhibition (TDI) protocol.

Protocol 1: IC50 Shift Assay (The "Gold Standard" for MBI)

Objective: Determine if the compound permanently inactivates CYP enzymes (specifically 3A4 and 2D6).

Methodology:

  • Preparation: Prepare two parallel incubation plates.

    • Plate A (No Pre-incubation): Enzyme + Substrate + Test Compound initiated simultaneously.

    • Plate B (30 min Pre-incubation): Enzyme + Test Compound + NADPH (cofactor) incubated for 30 minutes before adding the marker substrate.

  • Reaction:

    • Use human liver microsomes (HLM) at 0.5 mg/mL.

    • Test Compound concentration: 0.1 µM to 50 µM (8-point curve).

    • Marker Substrates: Midazolam (for 3A4) or Dextromethorphan (for 2D6).

  • Readout: LC-MS/MS quantification of marker substrate metabolite.

  • Calculation: Calculate the IC50 for both plates.

Self-Validating Logic (The "Shift"):

  • Negative Result: If IC50 (Plate A) ≈ IC50 (Plate B), the inhibition is reversible. The cyclopropyl group is stable.

  • Positive Result (Danger): If IC50 (Plate B) is significantly lower (>1.5-fold shift) than IC50 (Plate A), the compound is a suicide inhibitor. The "shift" confirms that the enzyme was killed during the pre-incubation period.

Protocol 2: Comparative Lipophilicity & hERG Safety

Objective: Validate the bioisosteric benefit of the oxane ring against the cyclohexyl alternative.

Methodology:

  • Chromatographic LogD (CHI LogD): Use an immobilized artificial membrane (IAM) column at pH 7.4.

    • Why: Traditional shake-flask methods fail for amphiphilic amines due to emulsion formation.

  • hERG Binding (Radioligand Displacement):

    • Displace [3H]-Dofetilide from hERG membranes.

    • Compare 3-Cyclopropyloxan-3-amine vs. Cyclohexylamine .

Expected Outcome:

  • The Oxane derivative should show a LogD reduction of ~1.2 units compared to the Cyclohexyl analog.

  • This reduction should correlate with a >10-fold increase in hERG IC50 (safer), validating the scaffold choice.

Decision Logic for Scaffold Selection

Use this logic flow to decide if 3-Cyclopropyloxan-3-amine is the correct building block for your series.

Decision_Tree Start Start: Need Bioisostere for Cyclohexyl Amine Q1 Is LogD > 3.0 or hERG Risk High? Start->Q1 Branch_No No Q1->Branch_No No Branch_Yes Yes Q1->Branch_Yes Yes Keep_Cyclo Use Cyclohexyl Amine (Simpler Synthesis) Branch_No->Keep_Cyclo Try_Oxane Switch to Oxan-3-amine (Lowers LogD) Branch_Yes->Try_Oxane Q2 Is Metabolic Stability Poor (Alpha-C Oxidation)? Try_Oxane->Q2 Branch_Unstable Yes (Unstable) Q2->Branch_Unstable Yes Branch_Stable No (Stable) Q2->Branch_Stable No Consider_Cyclopropyl Test 3-Cyclopropyloxan-3-amine (Gem-disubstitution blocks Alpha-C) Branch_Unstable->Consider_Cyclopropyl Use_Simple_Oxane Use 3-Aminotetrahydropyran Branch_Stable->Use_Simple_Oxane Run_MBI Run IC50 Shift Assay (Crucial Step) Consider_Cyclopropyl->Run_MBI Result_Shift Shift > 1.5x? Run_MBI->Result_Shift Reject REJECT: Suicide Inhibitor Risk Result_Shift->Reject Yes Accept ACCEPT: Safe Bioisostere Result_Shift->Accept No

Caption: Strategic decision tree for selecting 3-Cyclopropyloxan-3-amine, emphasizing the mandatory MBI stop/go gate.

References

  • Mechanism of Cyclopropylamine Inactivation: Zhang, X., et al. (2017).[1][2] "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[1][2] Frontiers in Chemistry. [Link][2]

  • Tetrahydropyran as a Bioisostere: Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Cyclopropyl Moieties in Drug Design: Talele, T. T. (2016).[4] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry. [Link][4]

  • IC50 Shift Assay Methodology: Grimm, S. W., et al. (2009). "The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes." Drug Metabolism and Disposition. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Cyclopropyloxan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Cyclopropyloxan-3-amine, a compound utilized by researchers and scientists in the field of drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.

Hazard Identification and Risk Assessment

  • N-cyclopropyloxetan-3-amine , a structural isomer, is classified as a flammable liquid and vapor that causes severe skin burns and eye damage[1].

  • Cyclopropylamine , which contains the same reactive amine and cyclopropyl moieties, is consistently documented as a highly flammable liquid and vapor, harmful if swallowed, and a cause of severe skin burns and eye damage[2][3][4].

  • Tetrahydro-2H-pyran-4-amine , containing the oxan ring system, is also classified as a flammable liquid and vapor.

Therefore, 3-Cyclopropyloxan-3-amine must be handled as a flammable, corrosive, and likely toxic substance .

Table 1: Inferred Hazard Profile for 3-Cyclopropyloxan-3-amine

Hazard ClassificationGHS Hazard Code (Inferred)Rationale and Safety Implications
Flammable LiquidH226 (Flammable liquid and vapor)The compound's cyclic ether and hydrocarbon components contribute to its flammability. Keep away from all ignition sources, including heat, sparks, and open flames. Use only non-sparking tools and explosion-proof equipment[3][5].
Skin CorrosionH314 (Causes severe skin burns and eye damage)The amine functional group imparts basicity, making the compound corrosive to skin and other tissues upon contact. This can result in deep-tissue chemical burns that may develop over several hours[1][3][6].
Acute Toxicity (Oral)H302 (Harmful if swallowed)Analogous amines are known to be harmful if ingested, potentially causing severe burns to the gastrointestinal tract[3][7].
Eye DamageH314 (Causes severe skin burns and eye damage)Direct contact with the eyes can cause irreversible damage. Immediate and prolonged rinsing is crucial in the event of an exposure[1][3].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent any direct contact with 3-Cyclopropyloxan-3-amine. The selection of appropriate PPE should be based on a thorough hazard assessment for the specific tasks being performed[8].

  • Hand Protection : Wear nitrile or neoprene gloves that are rated for protection against amines and flammable liquids. Always check the manufacturer's glove compatibility data. Double-gloving is recommended for operations with a higher risk of splashing.

  • Eye and Face Protection : Chemical safety goggles are required at all times. When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn in addition to goggles[9].

  • Body Protection : A flame-resistant laboratory coat is essential. For tasks involving significant quantities, a chemically resistant apron should be worn over the lab coat[9].

  • Respiratory Protection : All handling of 3-Cyclopropyloxan-3-amine should be performed within a certified chemical fume hood to avoid inhalation of vapors[3][5]. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary[9].

Spill Management Protocol

Preparedness for accidental spills is a critical component of laboratory safety[6]. Spill containment materials should be readily accessible in all areas where the compound is handled or stored.

Immediate Actions in Case of a Spill:

  • Evacuate and Alert : Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate : If it is safe to do so, close the sash of the fume hood where the spill occurred and restrict access to the area.

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.

  • Report : Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office immediately.

Cleanup of Small Spills (within a chemical fume hood):

  • Don appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container[6].

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Collect all cleanup materials, including contaminated gloves and wipes, as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 3-Cyclopropyloxan-3-amine must be managed in strict accordance with federal and local hazardous waste regulations, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12].

Experimental Workflow: Waste Segregation and Collection

  • Waste Characterization : Based on its inferred properties (flammability and corrosivity), 3-Cyclopropyloxan-3-amine waste is classified as hazardous waste[13].

  • Segregation : It is imperative to collect waste containing 3-Cyclopropyloxan-3-amine separately from other waste streams to prevent hazardous reactions. Specifically, it must not be mixed with:

    • Acids or strong oxidizing agents, as this can cause a violent reaction[5].

    • Aqueous waste streams, unless specifically part of a neutralization protocol.

    • Halogenated solvent waste.

  • Container Selection : Use a robust, chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate. The container must be in good condition, free from leaks or external contamination.

  • Labeling : From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "Waste 3-Cyclopropyloxan-3-amine"

    • The specific hazard characteristics: "Flammable, Corrosive"

    • The date of initial accumulation.

  • Accumulation : Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be in a well-ventilated location, away from heat sources, and within secondary containment to capture any potential leaks.

  • Final Disposal : Once the container is full or has reached the institutional time limit for accumulation, arrange for its removal by your institution's licensed hazardous waste disposal service[8]. Do not attempt to dispose of this chemical down the drain or in regular trash[8].

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 3-Cyclopropyloxan-3-amine waste.

G Disposal Workflow for 3-Cyclopropyloxan-3-amine cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Accumulation & Storage cluster_3 Final Disposition start Generate Waste (3-Cyclopropyloxan-3-amine) char Characterize as Hazardous Waste (Flammable, Corrosive) start->char segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) char->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards container->labeling accumulate Accumulate in Closed Container labeling->accumulate storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment accumulate->storage check_full Container Full or Time Limit Reached? storage->check_full check_full->accumulate No disposal Arrange Pickup by Licensed Hazardous Waste Disposal Service check_full->disposal Yes

Caption: Decision workflow for the safe disposal of 3-Cyclopropyloxan-3-amine waste.

References

  • Amine Disposal For Businesses . Collect and Recycle. Available at: [Link]

  • N-cyclopropyloxetan-3-amine . PubChem. Available at: [Link]

  • Storage Recommendations for Amines . Diplomata Comercial. Available at: [Link]

  • Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals . American Chemical Society. (2026-01-15). Available at: [Link]

  • Cyclopropyl-2,2,3,3-d4-amine . PubChem. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available at: [Link]

  • Reactions of the tetrahydrofuran adduct Re2Br2(CO)6(THF)2 . Sci-Hub. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. (2024-10-30). Available at: [Link]

  • (3-Methylcyclohexyl)propylamine hydrochloride . PubChem. Available at: [Link]

  • HAZARDOUS CHEMICAL HANDLING PROCEDURES . Bowie State University. Available at: [Link]

  • Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. (2025-01-06). Available at: [Link]9W2dz6Y)

Sources

Navigating the Safe Handling of 3-Cyclopropyloxan-3-amine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. Among these, 3-Cyclopropyloxan-3-amine presents a unique set of handling challenges that necessitate a robust and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Understanding the Inherent Risks of 3-Cyclopropyloxan-3-amine

The primary hazards associated with handling 3-Cyclopropyloxan-3-amine can be categorized as:

  • Corrosivity: The amine functional group suggests a corrosive nature, posing a significant risk of severe burns to the skin and eyes upon contact.[1][2]

  • Flammability: The presence of the cyclopropyl and oxetane rings, combined with the amine group, indicates a high potential for flammability. Vapors may form explosive mixtures with air.[1]

  • Toxicity: The compound is likely to be harmful if ingested, inhaled, or absorbed through the skin.[2][3] Prolonged or repeated exposure could lead to the accumulation of the substance in the body.[3]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operation being performed. The overarching principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure. This involves a multi-layered approach, encompassing protection for the hands, body, eyes, and respiratory system.

Hand Protection: The First Line of Defense

Gloves are a critical component of PPE when handling any chemical.[4] For 3-Cyclopropyloxan-3-amine, the choice of glove material is crucial.

  • Recommended Glove Types: Nitrile or neoprene gloves are recommended due to their general resistance to a wide range of chemicals.[4][5]

  • Double Gloving: For operations with a higher risk of splashing or prolonged handling, double gloving provides an additional layer of protection.

  • Inspection and Replacement: Before each use, gloves should be meticulously inspected for any signs of degradation, such as discoloration, swelling, or tears. It is advisable to change gloves regularly, typically every 30 to 60 minutes, or immediately if contamination is suspected.[6]

Body Protection: Shielding Against Splashes and Spills

Protective clothing is essential to prevent accidental skin contact with 3-Cyclopropyloxan-3-amine.

  • Laboratory Coat: A chemical-resistant lab coat should be worn at all times in the laboratory.

  • Apron: For tasks involving larger quantities of the compound or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5]

  • Full-Body Suit: In situations with a high potential for widespread contamination, such as in a pilot plant setting, a full-body chemical-resistant suit may be necessary.[5]

Eye and Face Protection: A Non-Negotiable Requirement

The corrosive nature of 3-Cyclopropyloxan-3-amine makes eye and face protection an absolute necessity to prevent severe and potentially irreversible damage.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4][5]

  • Face Shield: When there is a significant splash hazard, a full-face shield should be worn in addition to safety goggles to protect the entire face.[4][5]

Respiratory Protection: Guarding Against Inhalation Hazards

Given the potential for harmful vapors, respiratory protection is a critical consideration, particularly in areas with inadequate ventilation.

  • Chemical Fume Hood: All work with 3-Cyclopropyloxan-3-amine should ideally be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2][7]

  • Respirator: In the absence of adequate ventilation or during emergency situations, a properly fitted respirator with an appropriate chemical cartridge is essential.[4][5] The type of respirator, whether a half-mask or a full-face mask, will depend on the potential concentration of airborne contaminants.

PPE Recommendations for Specific Laboratory Operations

The following table summarizes the recommended PPE for various common laboratory tasks involving 3-Cyclopropyloxan-3-amine.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical Splash GogglesDouble Nitrile/Neoprene GlovesChemical-Resistant Lab CoatWork within a Chemical Fume Hood
Running Reactions Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab Coat and ApronWork within a Chemical Fume Hood
Work-up and Extraction Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab Coat and ApronWork within a Chemical Fume Hood
Purification (e.g., Chromatography) Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesChemical-Resistant Lab Coat and ApronWork within a Chemical Fume Hood
Handling Large Quantities (>1L) Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant CoverallRespirator with appropriate cartridge

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Cyclopropyloxan-3-amine.

PPE_Selection_Process cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 3-Cyclopropyloxan-3-amine Task Identify Task (e.g., Weighing, Reaction) Start->Task Quantity Determine Quantity Task->Quantity EnhancedFace Add Face Shield Task->EnhancedFace Splash Risk Ventilation Assess Ventilation Quantity->Ventilation EnhancedBody Add Apron/Coverall Quantity->EnhancedBody Large Quantity BasePPE Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat Ventilation->BasePPE All Scenarios Respiratory Use Fume Hood/ Respirator Ventilation->Respiratory Poor Ventilation

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.